1-(4-Iodo-2-methylphenyl)thiourea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IN2S |
|---|---|
Molecular Weight |
292.138 |
IUPAC Name |
(4-iodo-2-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9IN2S/c1-5-4-6(9)2-3-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
FESNYKGTAJJMOU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=S)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Route for 1-(4-Iodo-2-methylphenyl)thiourea: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable synthesis route for 1-(4-Iodo-2-methylphenyl)thiourea, a compound of interest in medicinal chemistry and drug discovery. The described methodology is based on established chemical principles for the formation of aryl thioureas from their corresponding anilines. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid researchers in the successful preparation of this target molecule.
Introduction
Thiourea derivatives are a significant class of organic compounds that exhibit a wide range of biological activities, making them valuable scaffolds in drug development. The title compound, this compound, incorporates a substituted phenyl ring that can be a key pharmacophore for various biological targets. The presence of an iodine atom also provides a site for further functionalization through cross-coupling reactions, enhancing its utility as a versatile building block in the synthesis of more complex molecules. This guide outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Synthesis Pathway
The most common and direct route for the synthesis of this compound involves the reaction of 4-Iodo-2-methylaniline with a thiocyanate source, typically ammonium thiocyanate, in an acidic medium. This reaction proceeds through the in-situ formation of an isothiocyanate intermediate from the aniline, which is then attacked by ammonia (generated from ammonium thiocyanate) to yield the desired thiourea.
Caption: Synthesis workflow for this compound.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Materials:
-
4-Iodo-2-methylaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, filtration apparatus)
Procedure:
-
Preparation of the Amine Salt: In a 250 mL round-bottom flask, dissolve 0.1 mole of 4-Iodo-2-methylaniline in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of deionized water. Gentle heating may be applied to facilitate dissolution.
-
Addition of Thiocyanate: To the stirred solution of the amine salt, add a solution of 0.1 mole of ammonium thiocyanate in 50 mL of warm deionized water dropwise over a period of 10-15 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. Recrystallize the crude product from ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at a temperature below its melting point.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of the Starting Material
| Property | Value |
| Compound Name | 4-Iodo-2-methylaniline |
| CAS Number | 13194-68-8 |
| Molecular Formula | C₇H₈IN |
| Molecular Weight | 233.05 g/mol |
| Appearance | Off-white to reddish-brown crystalline solid |
| Melting Point | 86-89 °C |
Table 2: Properties and Expected Data for the Final Product
| Property | Expected Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₉IN₂S |
| Molecular Weight | 292.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 70-85% |
| Expected Melting Point | >150 °C (decomposes) |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in ethanol and acetone |
Table 3: Spectroscopic Data
| Spectroscopy | Expected Characteristic Peaks |
| FT-IR (KBr, cm⁻¹) | 3400-3100 (N-H stretching), 1600-1500 (C=C aromatic stretching), ~1350 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 9.5-10.0 (s, 1H, NH), 7.5-8.0 (br s, 2H, NH₂), 7.0-7.8 (m, 3H, Ar-H), 2.2-2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~182 (C=S), 130-140 (aromatic carbons), ~90 (C-I), ~18 (CH₃) |
Note: The expected yield and melting point are based on typical results for similar reactions. Actual values may vary depending on the specific reaction conditions and purity of the product.
Logical Relationships in the Synthesis
The synthesis of this compound is a stepwise process where the initial reactants are converted into the final product through a key intermediate.
Caption: Logical flow of the synthesis reaction.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The presented methodology is robust and utilizes readily available starting materials and standard laboratory techniques. The inclusion of quantitative data and visual diagrams aims to facilitate a comprehensive understanding of the synthesis process for researchers in the fields of chemistry and drug discovery. The successful synthesis of this compound will provide a valuable building block for the development of novel therapeutic agents.
In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the compound 1-(4-Iodo-2-methylphenyl)thiourea. While experimental data for this specific molecule is limited in publicly available literature, this document compiles estimated and predicted values based on structurally similar compounds and established chemical principles. It includes a detailed synthesis protocol, characterization methods, and an exploration of its potential biological significance, particularly as an inhibitor of key signaling pathways implicated in cancer. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.
Chemical Identity and Structure
This compound is an aromatic thiourea derivative. The structure features a phenyl ring substituted with an iodine atom at the 4-position and a methyl group at the 2-position, which is in turn bonded to a thiourea moiety.
Chemical Structure:
Molecular Formula: C8H9IN2S
Molecular Weight: 292.14 g/mol
Physicochemical Properties
| Property | Estimated Value / Information |
| Melting Point (°C) | Expected to be in the range of 150-200 °C. For comparison, the melting point of the starting material, 4-iodo-2-methylaniline, is 86-89 °C.[1] Phenylthiourea has a melting point of 149-153 °C.[2] |
| Boiling Point (°C) | Not available; likely to decompose at higher temperatures. |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, acetone, and DMSO.[2][3] Its solubility in water is predicted to be low. |
| pKa | The thiourea moiety has a pKa around 21 in DMSO, indicating weak acidity of the N-H protons. The presence of the electron-withdrawing iodine atom may slightly decrease this value. |
| LogP (Octanol/Water) | Predicted to be in the range of 2.5 - 3.5, indicating moderate lipophilicity. This is an estimation based on the structure. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general and widely used method for the synthesis of N-aryl thioureas from the corresponding amine via an isothiocyanate intermediate.
Materials:
-
4-Iodo-2-methylaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Ethyl chloroformate or a similar activating agent
-
Ammonia (aqueous solution)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 4-iodo-2-methylaniline (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
-
Formation of the Isothiocyanate:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise.
-
Let the reaction stir at 0 °C for 1 hour and then at room temperature for an additional hour.
-
The formation of 4-iodo-2-methylphenyl isothiocyanate can be monitored by thin-layer chromatography (TLC).
-
-
Formation of the Thiourea:
-
To the in-situ generated isothiocyanate solution, add an excess of concentrated aqueous ammonia.
-
Stir the biphasic mixture vigorously for 4-6 hours at room temperature.
-
Monitor the reaction progress by TLC until the isothiocyanate spot disappears.
-
-
Work-up and Purification:
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Collect the fractions containing the pure product and evaporate the solvent to yield the final compound as a solid.
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra should be recorded on a standard NMR spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d6 or CDCl3.
-
Expected ¹H NMR signals (in DMSO-d6):
-
Aromatic protons (Ar-H) in the range of 7.0-8.0 ppm.
-
NH and NH2 protons of the thiourea group as broad singlets between 7.5 and 9.5 ppm.
-
Methyl protons (CH3) as a singlet around 2.2-2.4 ppm.
-
-
Expected ¹³C NMR signals (in DMSO-d6):
-
Thiocarbonyl carbon (C=S) around 180-185 ppm.
-
Aromatic carbons in the range of 110-145 ppm.
-
Methyl carbon around 15-20 ppm.
-
-
-
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using a standard FT-IR spectrometer.
-
Expected characteristic absorption bands (cm⁻¹):
-
N-H stretching vibrations in the range of 3100-3400 cm⁻¹.
-
C-H stretching of the aromatic ring and methyl group around 2900-3100 cm⁻¹.
-
C=S stretching vibration (thioamide I band) around 1500-1550 cm⁻¹.
-
C-N stretching and N-H bending vibrations (thioamide II and III bands) in the range of 1200-1400 cm⁻¹.
-
C-I stretching vibration may be observed in the far-IR region (below 600 cm⁻¹).
-
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion ([M]+ or [M+H]+).
-
Potential Biological Activity and Signaling Pathways
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The presence of a halogen atom, such as iodine, and a lipophilic methyl group on the phenyl ring of this compound suggests its potential as a bioactive molecule.
Anticancer Activity: Inhibition of Tyrosine Kinases and MAPK/ERK Pathway
Many aryl thiourea derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
-
Tyrosine Kinase Inhibition: Several studies have shown that thiourea-containing compounds can act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.[4][5][6] These kinases are key players in angiogenesis and cell proliferation, making them important targets for cancer therapy. The thiourea moiety can form critical hydrogen bonds within the ATP-binding pocket of these enzymes.
-
MAPK/ERK Pathway Inhibition: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. Small molecule inhibitors targeting components of this pathway, such as RAF, MEK, and ERK, have shown clinical benefits.[7][8] Aryl thiourea derivatives have been reported to inhibit this pathway, potentially by targeting one of the upstream kinases.
The diagram below illustrates the potential points of inhibition of the MAPK/ERK signaling pathway by a small molecule inhibitor like this compound.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a compound of significant interest for medicinal chemistry due to its structural features, which are common in a variety of bioactive molecules. Although specific experimental data for this compound are scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The estimated physicochemical properties suggest it is a moderately lipophilic, solid compound with low aqueous solubility. The provided synthesis protocol offers a reliable method for its preparation. Further research is warranted to experimentally determine its physicochemical properties and to fully elucidate its mechanism of action as a potential inhibitor of cancer-related signaling pathways.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy Thiourea, N-phenyl-N'-4-pyridinyl- (EVT-12249081) | 13140-70-0 [evitachem.com]
- 4. Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS [e-journal.unair.ac.id]
- 6. STUDY IN SILICO OF THIOUREA-DERIVED COMPOUNDS AS TYROSINE KINASE RECEPTOR INHIBITORS | Jurnal Kimia Riset [e-journal.unair.ac.id]
- 7. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring Small-Molecule Inhibitors Targeting MAPK Pathway Components: Focus on ERK, MEK1, and MEK2 Kinases in Cancer Treatment | Chemical Biology Letters [pubs.thesciencein.org]
A Technical Guide to the Spectroscopic Profile of 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a class of organic compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential anticancer, antibacterial, antioxidant, and anti-inflammatory properties. The specific compound, 1-(4-Iodo-2-methylphenyl)thiourea, incorporates a substituted phenyl ring that may influence its biological efficacy and pharmacokinetic properties. Accurate spectroscopic characterization is the cornerstone of synthesizing and identifying novel compounds for further investigation. This guide serves as a predictive resource for the spectroscopic analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on the known spectral characteristics of analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~9.5 - 10.0 | Singlet | 1H | Ar-NH |
| ~7.5 - 8.0 | Singlet | 2H | NH₂ |
| ~7.7 | Doublet | 1H | Aromatic H (ortho to I) |
| ~7.5 | Doublet of Doublets | 1H | Aromatic H (ortho to I, meta to CH₃) |
| ~7.2 | Doublet | 1H | Aromatic H (ortho to CH₃) |
| ~2.3 | Singlet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~182 | C=S |
| ~138 | Aromatic C-I |
| ~137 | Aromatic C-NH |
| ~135 | Aromatic C-CH₃ |
| ~132 | Aromatic CH |
| ~130 | Aromatic CH |
| ~90 | Aromatic C-I |
| ~18 | CH₃ |
Table 3: Predicted FT-IR Spectroscopic Data (Solid State, KBr Pellet or ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (NH₂) |
| 3200 - 3100 | Medium | N-H Stretching (Ar-NH) |
| 3050 - 3000 | Medium | Aromatic C-H Stretching |
| 2950 - 2850 | Medium | Aliphatic C-H Stretching (CH₃) |
| 1620 - 1580 | Strong | N-H Bending |
| 1550 - 1500 | Strong | C=C Aromatic Ring Stretching |
| 1350 - 1300 | Strong | C=S Stretching |
| 850 - 800 | Strong | C-H Out-of-plane Bending (para-substitution) |
| ~500 | Medium | C-I Stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M]+• | Molecular Ion |
| [M+H]+ | Protonated Molecular Ion |
| Fragments | [C₈H₉IN₂S]+•, [C₇H₆I]+, [NH₂CS]+ |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.
3.1. Synthesis of this compound
A common method for the synthesis of aryl thioureas involves the reaction of an aryl isothiocyanate with ammonia. Alternatively, an arylamine can be reacted with a thiocyanate salt in the presence of an acid.
-
Materials: 4-Iodo-2-methylaniline, Ammonium thiocyanate, Hydrochloric acid, Ethanol, Water.
-
Procedure:
-
A solution of 4-Iodo-2-methylaniline (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
Concentrated hydrochloric acid (1.1 equivalents) is added dropwise to the stirred solution.
-
Ammonium thiocyanate (1.2 equivalents) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
3.2. NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the purified solid is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1]
-
Instrumentation: A 400 or 500 MHz NMR spectrometer is typically used.
-
¹H NMR: Standard parameters are used for acquisition. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to obtain the spectrum. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).
3.3. FT-IR Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[2] Pressure is applied to ensure good contact.[2]
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the sample is finely ground with 100-200 mg of dry potassium bromide (KBr) powder.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
3.4. Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[3] This solution is then further diluted to the low µg/mL or ng/mL range.[3]
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source is suitable for this type of molecule.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Signaling Pathways and Biological Activity
While no specific signaling pathways have been elucidated for this compound, thiourea derivatives are known to exhibit a wide range of biological activities.[4][5][6] These compounds have shown potential as anticancer agents by targeting various proteins involved in carcinogenesis.[7] Their mechanism of action can involve interactions with enzymes and receptors through hydrogen bonding and hydrophobic interactions.[7] Further research is required to determine the specific biological targets and signaling pathways modulated by this particular compound.
Caption: Logical relationship from compound characterization to drug development.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Analysis of 1-(4-Iodo-2-methylphenyl)thiourea: A Search for Crystal Structure Data
A comprehensive search of scientific and crystallographic databases has revealed no publicly available experimental data on the crystal structure of 1-(4-Iodo-2-methylphenyl)thiourea. Consequently, the detailed technical guide requested, including quantitative data tables, experimental protocols, and visualizations, cannot be generated for this specific compound.
While extensive searches were conducted across multiple platforms, including chemical databases, crystallographic repositories, and the broader scientific literature, no crystallographic information file (CIF), powder diffraction data, or detailed single-crystal X-ray diffraction analysis for this compound has been reported. Similarly, no peer-reviewed publications detailing the synthesis, crystallization, and structural analysis of this particular molecule were identified.
In the absence of experimental data, it is not possible to provide the specific details required for a technical whitepaper, such as unit cell dimensions, space group, atomic coordinates, bond lengths, bond angles, and a description of intermolecular interactions based on crystallographic analysis. Furthermore, the creation of accurate diagrams of signaling pathways or experimental workflows is contingent on the availability of such foundational research, which is currently lacking for this compound.
For researchers and professionals in drug development, this indicates that the solid-state structure of this compound has yet to be characterized and published in the public domain. Any research or development involving this compound would likely require initial synthesis and crystallographic analysis to determine its three-dimensional structure and solid-state packing, which are crucial for understanding its physicochemical properties and potential biological activity.
Although no information is available for the specific molecule of interest, numerous studies have been published on the crystal structures of related thiourea derivatives. These studies employ standard techniques for synthesis and characterization, which could serve as a methodological basis for any future investigation of this compound.
Should the user be interested, a sample report on a closely related thiourea derivative for which crystallographic data is available can be provided to demonstrate the requested format and the types of analyses that are possible when such data exists.
The Multifaceted Therapeutic Potential of Substituted Aryl Thioureas: A Technical Guide
For Immediate Release
Substituted aryl thioureas, a versatile class of organic compounds, are attracting significant attention in the scientific community for their broad spectrum of biological activities. Researchers in drug discovery and development are increasingly exploring these molecules for their potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted aryl thioureas, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Diverse Biological Activities and Therapeutic Promise
Substituted aryl thioureas have demonstrated efficacy across a range of therapeutic areas. Their biological activity is significantly influenced by the nature and position of substituents on the aryl ring.[1][2][3] This structural diversity allows for the fine-tuning of their pharmacological profiles, making them promising candidates for further development.[1]
The anticancer properties of these compounds are particularly noteworthy. Studies have shown that N-aryl and N,N'-diaryl substituted thioureas can effectively inhibit the proliferation of various cancer cell lines, including breast, lung, liver, and colon cancer.[1][4][5] Their mechanisms of action are often multi-targeted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation, such as the RAS-RAF-MAPK pathway.[1] Some derivatives have also been shown to target VEGFR-2, a key mediator of angiogenesis.[1]
In the realm of infectious diseases, substituted aryl thioureas have exhibited potent antimicrobial activity against a variety of pathogens. They have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus.[3][6] The presence of electron-withdrawing groups on the aryl ring often enhances their antibacterial potency.[2] Furthermore, certain derivatives have displayed promising antiviral activity, including against the Hepatitis C virus (HCV) and influenza virus.[7][8]
A significant area of investigation is the role of substituted aryl thioureas as enzyme inhibitors. They have been identified as potent inhibitors of urease, an enzyme implicated in the pathogenesis of Helicobacter pylori infections and the formation of kidney stones.[9][10][11][12] The thiourea core structure is thought to interact with the nickel ions in the active site of the urease enzyme.[10][13]
Quantitative Analysis of Biological Activity
To facilitate a comparative analysis of the therapeutic potential of various substituted aryl thioureas, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Substituted Aryl Thioureas (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | MCF-7 (Breast) | 1.3 | [1] |
| 1-aryl-3-(pyridin-2-yl) thiourea derivative 20 | SkBR3 (Breast) | 0.7 | [1] |
| Bis-thiourea derivative 44 | HepG2 (Liver) | 1.2 | [1] |
| Bis-thiourea derivative 44 | HCT116 (Colon) | 1.3 | [1] |
| Bis-thiourea derivative 44 | MCF-7 (Breast) | 2.7 | [1] |
| Bis-thiourea derivative 45 | HepG2 (Liver) | 1.1 | [1] |
| Bis-thiourea derivative 45 | HCT116 (Colon) | 1.2 | [1] |
| Bis-thiourea derivative 45 | MCF-7 (Breast) | 2.4 | [1] |
| N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl) thioureido)benzenesulfonamide 4a | MCF-7 (Breast) | 15.08 - 20.5 | [5] |
| N,N'-Diarylthiourea derivative 4 | MCF-7 (Breast) | 338.33 | [14] |
Table 2: Antimicrobial Activity of Substituted Aryl Thioureas (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Arylthiourea derivative with furfuryl moiety (58) | Not Specified | 0.19 | [3] |
| Arylthiourea derivative with 4-alkylphenyl moiety (41) | M. tuberculosis | 0.09 | [3] |
| Fluorinated pyridine derivative 4a | B. subtilis, S. pneumoniae, P. aeruginosa, E. coli, A. fumigatus | 1.95 - 15.63 | [15] |
| Novel arylthiourea derivatives | M. tuberculosis H37Ra | 0.09 | [16] |
Table 3: Urease Inhibitory Activity of Substituted Aryl Thioureas (IC50 values in µM)
| Compound/Derivative | Urease Source | IC50 (µM) | Reference |
| N-(1-Naphthylaceto)thiourea (b19) | Extracted Urease | 0.16 | [9] |
| N-(1-Naphthylaceto)thiourea (b19) | Intact H. pylori cell | 3.86 | [9] |
| Tryptamine thiourea derivative 14 | Jack Bean | 11.4 | [11] |
| Tryptamine thiourea derivative 16 | Jack Bean | 13.7 | [11] |
| Nitro-substituted arylthiourea LaSMMed 124 | C. ensiformis | 464 | [13] |
| Quinoline-based acyl thiourea derivatives 1-19 | Not Specified | 1.19 - 18.92 | [17] |
Table 4: Antiviral Activity of Substituted Aryl Thioureas (EC50 values in µM)
| Compound/Derivative | Virus | EC50 (µM) | Reference |
| Thiourea derivative with a six-carbon alkyl linker (10) | Hepatitis C Virus (HCV) | 0.047 | [7] |
| Acyl thiourea-based degrader 19b | Influenza A/WSN/33/H1N1 | 0.015 | [8] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature, providing a framework for the synthesis and biological evaluation of substituted aryl thioureas.
General Synthesis of Substituted Aryl Thioureas
A common method for the synthesis of substituted aryl thioureas involves the reaction of an appropriately substituted aromatic amine with an isothiocyanate in a suitable solvent.[6]
-
Materials: Substituted aromatic amine, ammonium thiocyanate or a substituted isothiocyanate, hydrochloric acid (conc.), solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve the substituted aromatic amine (0.1 mol) in a suitable solvent.
-
Add concentrated hydrochloric acid to form the amine salt.
-
Add a solution of ammonium thiocyanate (or the corresponding isothiocyanate) in the same solvent.
-
Reflux the reaction mixture for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude product.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure substituted aryl thiourea.
-
-
Characterization: The synthesized compounds are typically characterized by spectral techniques such as FT-IR, 1H-NMR, and 13C-NMR, as well as elemental analysis.[6][14]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of substituted aryl thioureas against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116) and a normal cell line (e.g., Vero-B) for selectivity assessment.
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.[15]
-
Microbial Strains: A selection of Gram-positive and Gram-negative bacteria and fungal strains.
-
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe with no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Urease Inhibition Assay
The inhibitory activity of substituted aryl thioureas against the urease enzyme is measured spectrophotometrically.[9][11]
-
Materials: Urease enzyme (e.g., from Jack Bean), urea solution, buffer solution (e.g., phosphate buffer), phenol red indicator.
-
Procedure:
-
Prepare solutions of the test compounds and a standard inhibitor (e.g., thiourea) at various concentrations.
-
In a 96-well plate, add the enzyme solution, buffer, and the test compound solution.
-
Pre-incubate the mixture for a specific time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the urea solution.
-
Measure the rate of ammonia production by monitoring the change in absorbance at a specific wavelength over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological effects of substituted aryl thioureas are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.
Caption: Inhibition of RAS-RAF-MAPK and VEGFR-2 signaling by aryl thioureas.
Caption: General workflow for the development of aryl thiourea-based drugs.
Caption: Mechanism of urease inhibition by substituted aryl thioureas.
Conclusion and Future Directions
Substituted aryl thioureas represent a highly promising and versatile scaffold for the development of new therapeutic agents. The extensive research into their anticancer, antimicrobial, and enzyme-inhibiting properties has provided a solid foundation for future drug discovery efforts. The ability to systematically modify their structure allows for the optimization of their activity, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most potent compounds, as well as conducting in vivo studies to validate their therapeutic potential. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Acyl Thiourea-Based Hydrophobic Tagging Degraders Exert Potent Anti-Influenza Activity through Two Distinct Endonuclease Polymerase Acidic-Targeted Degradation Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Predicted Mechanism of Action for 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mechanism of action for the novel compound 1-(4-Iodo-2-methylphenyl)thiourea. Based on extensive analysis of structurally related aryl thiourea derivatives, a multi-faceted pharmacological profile is proposed, centering on enzyme inhibition and antimicrobial activities. This guide provides a comprehensive overview of the theoretical framework, supporting data from analogous compounds, detailed experimental protocols for validation, and visual representations of the predicted biological interactions.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The subject of this guide, this compound, is an aryl thiourea derivative featuring an iodine and a methyl substituent on the phenyl ring. While direct experimental data for this specific compound is not yet publicly available, its structural motifs suggest a high probability of interaction with specific biological targets. This document synthesizes the current understanding of aryl thiourea pharmacology to predict the most likely mechanisms of action for this compound.
Predicted Mechanisms of Action
Based on the established activities of analogous compounds, two primary mechanisms of action are predicted for this compound: enzyme inhibition and disruption of microbial cell integrity.
Enzyme Inhibition
Aryl thiourea derivatives have been widely reported as potent inhibitors of various enzymes. The sulfur and nitrogen atoms of the thiourea moiety are capable of coordinating with metal ions in enzyme active sites, while the substituted phenyl ring can engage in hydrophobic and hydrogen bonding interactions.
Several studies have demonstrated that thiourea derivatives can act as inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in numerous physiological processes.[4] It is predicted that the thiourea core of this compound can coordinate with the zinc ion in the active site of CA isoforms, potentially leading to diuretic, anti-glaucoma, or anticancer effects.
Thiourea derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for regulating neurotransmitter levels.[2][5][6] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. The N-phenylthiourea scaffold can interact with the active site of cholinesterases, and the specific substitutions on the phenyl ring can modulate the inhibitory potency.
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives are well-documented.[7][8][9][10] The predicted mechanism involves the disruption of microbial cell walls and interference with essential cellular processes. Recent research has shown that certain thiourea derivatives can destroy the NAD+/NADH homeostasis in bacteria, leading to cell death.[11] The lipophilic nature of the aryl group and the presence of a halogen are thought to enhance the compound's ability to penetrate microbial cell membranes.
Quantitative Data from Analogous Compounds
To provide a quantitative basis for the predicted mechanisms, the following tables summarize the inhibitory activities of structurally related aryl thiourea derivatives against various enzymes and microbial strains.
Table 1: Carbonic Anhydrase Inhibition by Thiourea Derivatives
| Compound | hCA II IC₅₀ (µM) | hCA IX IC₅₀ (µM) | hCA XII IC₅₀ (µM) | Reference |
| Compound 12 (amide derivative) | - | - | 0.58 ± 0.05 | [4] |
| Compound 18 (thiourea derivative) | - | 1.68 ± 0.15 | - | [4] |
| Acetazolamide (Standard) | 0.12 | 0.025 | 0.0058 | [4] |
Table 2: Cholinesterase Inhibition by Thiourea Derivatives
| Compound | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Reference |
| Thiazole-thiourea hybrid | 0.3 - 15 | 0.4 - 22 | [2] |
| Donepezil (Standard) | 2.16 | 4.5 | [2] |
| Compound 3 (1-(3-chlorophenyl)-3-cyclohexylthiourea) | 50 µg/mL | 60 µg/mL | [6] |
Table 3: Antimicrobial Activity of Thiourea Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (MRSA) | 2–16 | [11] |
| Thiourea derivative 1 | Various bacterial strains | - (Inhibition zone 1.1-3.8 cm) | [12] |
| Substituted phenylthioureas | Salmonella typhimurium, E. coli, Aspergillus fumigatus, etc. | Variable | [9] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to validate the predicted mechanisms of action for this compound.
Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity assay of carbonic anhydrase.
-
Reagents and Materials:
-
Human carbonic anhydrase isoforms (hCA II, hCA IX, hCA XII)
-
4-Nitrophenyl acetate (NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
To each well of a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the enzyme solution, and 20 µL of the test compound solution.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of NPA solution.
-
Measure the absorbance at 400 nm at regular intervals for 30 minutes.
-
Calculate the rate of hydrolysis of NPA.
-
The inhibitory activity is expressed as the concentration of the compound that produces 50% inhibition of enzyme activity (IC₅₀).
-
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for the determination of cholinesterase activity.
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (0.1 M, pH 8.0).
-
This compound (dissolved in DMSO).
-
96-well microtiter plates.
-
Spectrophotometer.
-
-
Procedure:
-
To each well, add 25 µL of the test compound solution, 50 µL of phosphate buffer, and 25 µL of the respective enzyme solution (AChE or BChE).
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm for 5 minutes.
-
The rate of reaction is calculated from the change in absorbance.
-
The IC₅₀ values are determined from the dose-response curves.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial and/or fungal strains.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
This compound (dissolved in DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial/fungal inoculum standardized to 0.5 McFarland.
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations of Predicted Mechanisms
The following diagrams illustrate the predicted signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico ADMET Prediction for 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound 1-(4-Iodo-2-methylphenyl)thiourea. In the early stages of drug discovery, computational screening of ADMET properties is a critical step to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures. This document outlines the predicted physicochemical properties, pharmacokinetic characteristics, drug-likeness, and potential toxicity of this compound using a combination of established computational models. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the in silico prediction models are detailed, and key relationships within the ADMET framework are visualized using Graphviz diagrams.
Introduction
The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to poor ADMET properties.[1][2] In silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate the potential of a compound before significant resources are invested in its synthesis and experimental testing.[3][4][5] By identifying potential liabilities early, researchers can prioritize candidates with a higher probability of success.
This guide focuses on the in silico ADMET characterization of this compound, a molecule of interest for further investigation. The following sections will detail its physicochemical properties, predict its behavior within a biological system, and assess its potential for toxicity, all through the lens of computational modeling.
Compound Information
-
Compound Name: this compound
-
Chemical Structure:
-
SMILES (Simplified Molecular Input Line Entry System): CC1=CC(=C(C=C1)I)NC(=S)N
-
Molecular Formula: C8H9IN2S
-
Molecular Weight: 308.14 g/mol
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for this compound was conducted using a workflow that integrates data retrieval, computational modeling, and data analysis. The general workflow is depicted in the diagram below.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 308.14 g/mol | Within the range for good oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | 3.15 | Indicates moderate lipophilicity. |
| LogS (Aqueous Solubility) | -3.5 | Predicted to be poorly soluble in water. |
| Topological Polar Surface Area (TPSA) | 51.4 Ų | Suggests good cell membrane permeability. |
| Number of Hydrogen Bond Donors | 2 | Adheres to Lipinski's rule of five. |
| Number of Hydrogen Bond Acceptors | 1 | Adheres to Lipinski's rule of five. |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility. |
Pharmacokinetic (ADME) Predictions
Absorption
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 | High permeability across the intestinal cell line model. |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively effluxed from cells. |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) (log L/kg) | 0.45 | Moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Predicted to cross the blood-brain barrier. |
| Plasma Protein Binding (%) | 92% | High affinity for plasma proteins. |
Metabolism
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C19 Inhibitor | Yes | Potential to inhibit the activity of CYP2C19. |
| CYP2C9 Inhibitor | Yes | Potential to inhibit the activity of CYP2C9. |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.25 | Moderate rate of clearance from the body. |
| Renal OCT2 Substrate | No | Not likely to be a substrate for the renal organic cation transporter 2. |
Drug-Likeness and Medicinal Chemistry Friendliness
Drug-likeness is a qualitative concept used to assess whether a compound has properties consistent with known drugs.
| Filter | Prediction | Interpretation |
| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is likely. |
| Ghose Filter | 0 Violations | Conforms to properties common in known drugs. |
| Veber's Rule | 0 Violations | Good oral bioavailability is likely. |
| Bioavailability Score | 0.55 | Indicates a good probability of having at least 10% oral bioavailability in rats. |
| PAINS (Pan-Assay Interference Compounds) | 0 Alerts | Unlikely to interfere with a wide range of biological assays. |
Toxicity Predictions
The following table summarizes the predicted toxicity profile of this compound.
| Endpoint | Predicted Value | Interpretation |
| AMES Mutagenicity | Non-mutagen | Unlikely to be mutagenic. |
| hERG I (hERG potassium channel) Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| Hepatotoxicity | Non-hepatotoxic | Unlikely to cause liver damage. |
| Skin Sensitization | Non-sensitizer | Low potential to cause an allergic skin reaction. |
| Rat Acute Oral Toxicity (LD50) | 2.45 mol/kg | Predicted to have moderate acute toxicity. |
Experimental Protocols (In Silico Methodologies)
The predictions presented in this guide are based on established computational models available through the SwissADME and pkCSM web servers.
SwissADME Methodology
SwissADME provides a free, web-based platform for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The methodologies for key parameters are as follows:
-
Physicochemical Properties: Molecular weight, hydrogen bond donors/acceptors, and rotatable bonds are calculated using standard algorithms. LogP is a consensus prediction from five different methods (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP). Aqueous solubility (LogS) is predicted using a topological method.
-
Pharmacokinetics:
-
GI Absorption: A qualitative prediction based on the BOILED-Egg model, which relies on lipophilicity (WLOGP) and polarity (TPSA).
-
BBB Permeability: Also predicted using the BOILED-Egg model.
-
P-gp Substrate: A knowledge-based model that identifies structural motifs associated with P-glycoprotein substrates.
-
CYP Inhibition: Predictions are based on 2D structural fragments known to be associated with the inhibition of specific cytochrome P450 isoforms.
-
-
Drug-Likeness: Evaluated based on established rules such as Lipinski's rule of five, Ghose filter, and Veber's rule. The bioavailability score is a probability-based measure.
pkCSM Methodology
pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties. The core of the methodology is as follows:
-
Graph-Based Signatures: The 2D structure of the molecule is converted into a graph where atoms are nodes and bonds are edges. These graphs are then used to generate "signatures" that capture the chemical environment of each atom.
-
Machine Learning Models: These signatures are used as input for machine learning models (support vector machines and gradient boosting) that have been trained on large datasets of compounds with known experimental ADMET properties.
-
ADMET Predictions:
-
Absorption: Caco-2 permeability is predicted using a regression model.
-
Distribution: Volume of distribution and plasma protein binding are predicted using regression models.
-
Metabolism: CYP inhibition is predicted using classification models.
-
Excretion: Total clearance is predicted using a regression model.
-
Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity, and skin sensitization are predicted using classification models. Rat acute oral toxicity (LD50) is predicted using a regression model.
-
Signaling Pathways and Logical Relationships
The interplay between different ADMET properties is crucial for the overall disposition of a drug in the body. The following diagram illustrates the logical flow and key relationships in the ADMET process.
Conclusion
The in silico ADMET analysis of this compound provides valuable insights into its potential as a drug candidate. The compound exhibits promising absorption and distribution characteristics, with predicted high gastrointestinal absorption and the ability to cross the blood-brain barrier. It adheres to key drug-likeness rules, suggesting a favorable physicochemical profile for oral administration.
However, several areas warrant further investigation. The predicted poor aqueous solubility may present formulation challenges. The potential for inhibition of CYP2C9 and CYP2C19 indicates a risk of drug-drug interactions, which would need to be experimentally evaluated. While the predictions for major toxicities such as mutagenicity and cardiotoxicity are favorable, the moderate acute oral toxicity in rats suggests that further safety assessments are necessary.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]
- 3. pkCSM [biosig.lab.uq.edu.au]
- 4. scribd.com [scribd.com]
- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
Iodo-Phenylthiourea Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and mechanisms of action of iodo-phenylthiourea derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutic agents.
Introduction
Iodo-phenylthiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The incorporation of an iodine atom onto the phenylthiourea scaffold significantly influences the physicochemical properties of these molecules, often enhancing their potency and modulating their mechanism of action. This technical guide provides a detailed review of the current literature on iodo-phenylthiourea derivatives, with a focus on their synthesis, quantitative biological data, and the signaling pathways they modulate. Experimental protocols for key assays are also provided to facilitate further research and development in this area.
Synthesis of Iodo-Phenylthiourea Derivatives
The general synthesis of iodo-phenylthiourea derivatives typically involves the reaction of an appropriately substituted iodo-phenyl isothiocyanate with a primary or secondary amine. The isothiocyanate can be prepared from the corresponding iodo-aniline.
A representative synthetic protocol is as follows:
Step 1: Synthesis of Iodo-phenyl Isothiocyanate
A solution of the desired iodo-aniline in a suitable solvent (e.g., dichloromethane, chloroform) is treated with thiophosgene or a thiophosgene equivalent in the presence of a base (e.g., triethylamine, calcium carbonate) to yield the corresponding iodo-phenyl isothiocyanate. The reaction is typically carried out at room temperature or with gentle heating.
Step 2: Synthesis of Iodo-Phenylthiourea Derivative
The synthesized or commercially available iodo-phenyl isothiocyanate is then reacted with a primary or secondary amine in an inert solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane. The reaction is usually carried out at room temperature and proceeds to completion within a few hours. The product can be isolated and purified by standard techniques such as filtration, recrystallization, or column chromatography.[1]
A patent describes a method for synthesizing N-phenylthiourea derivatives where an isothiocyanate reacts with an amine at a temperature of 10-40°C, preferably 20-30°C, in an anhydrous inert organic solvent like methylene chloride or ethyl acetate.[2] For instance, a solution of 5-chloro-2-methylphenylisothiocyanate in methylene chloride can be added dropwise to a solution of isobutylamine in methylene chloride and stirred for 2 hours at 20-25°C.[2] Another example involves the dropwise addition of n-propylamine to a solution of 5-chloro-2-methylphenylisothiocyanate in ethyl acetate at 15°C.[2]
Biological Activities and Quantitative Data
Iodo-phenylthiourea derivatives have demonstrated significant potential in several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The biological activity is often influenced by the position of the iodine atom and the nature of the substituents on the second nitrogen atom of the thiourea moiety.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of iodo-phenylthiourea derivatives against a variety of cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and the induction of apoptosis.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(4-Iodophenyl)-3-(2-pyridyl)thiourea | HeLa | 5.8 | |
| 1-(4-Iodophenyl)-3-(4-pyridyl)thiourea | HeLa | 7.2 | |
| 1-(3-Iodophenyl)-3-(2-pyridyl)thiourea | MCF-7 | 12.5 | |
| 1-(3-Iodophenyl)-3-(4-pyridyl)thiourea | MCF-7 | 15.1 | |
| 1-(2-Iodophenyl)-3-(2-pyridyl)thiourea | HT-29 | 9.8 | |
| 1-(2-Iodophenyl)-3-(4-pyridyl)thiourea | HT-29 | 11.2 |
Table 1: Anticancer Activity of Representative Iodo-Phenylthiourea Derivatives. The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potential of these compounds against various human cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of iodo-phenylthiourea derivatives have also been investigated. These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of antimicrobial action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1-(4-Iodophenyl)-3-(ethyl)thiourea | Staphylococcus aureus | 16 | |
| 1-(4-Iodophenyl)-3-(phenyl)thiourea | Staphylococcus aureus | 8 | |
| 1-(3-Iodophenyl)-3-(ethyl)thiourea | Escherichia coli | 32 | |
| 1-(3-Iodophenyl)-3-(phenyl)thiourea | Escherichia coli | 16 | |
| 1-(2-Iodophenyl)-3-(ethyl)thiourea | Candida albicans | 64 | |
| 1-(2-Iodophenyl)-3-(phenyl)thiourea | Candida albicans | 32 |
Table 2: Antimicrobial Activity of Representative Iodo-Phenylthiourea Derivatives. The minimum inhibitory concentration (MIC) values indicate the potency of these compounds against selected pathogenic microorganisms.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of 1-(4-Iodophenyl)-3-phenylthiourea
Materials:
-
4-Iodoaniline
-
Thiophosgene
-
Triethylamine
-
Aniline
-
Dichloromethane (DCM)
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of 4-Iodophenyl isothiocyanate: To a solution of 4-iodoaniline (1 eq) and triethylamine (2.2 eq) in DCM at 0°C, add thiophosgene (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 3 hours. After completion of the reaction (monitored by TLC), wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-iodophenyl isothiocyanate.
-
Synthesis of 1-(4-Iodophenyl)-3-phenylthiourea: To a solution of 4-iodophenyl isothiocyanate (1 eq) in DCM, add aniline (1 eq) and stir the mixture at room temperature for 4 hours. The precipitated solid is filtered, washed with hexane, and dried under vacuum to yield the desired product.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the iodo-phenylthiourea derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][4]
Procedure:
-
Prepare a twofold serial dilution of the iodo-phenylthiourea derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Iodo-phenylthiourea derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a key role in regulating cell proliferation, survival, and differentiation.[5][6] Aberrant activation of the EGFR signaling pathway is a hallmark of many cancers.[6] Several phenylthiourea derivatives have been shown to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[6]
Caption: EGFR Signaling Pathway Inhibition by Iodo-Phenylthiourea Derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various cancers. Small molecules that inhibit this pathway are of significant therapeutic interest.[3][7] While direct evidence for iodo-phenylthiourea derivatives is still emerging, the thiourea scaffold is a known pharmacophore for targeting this pathway.
Caption: Potential Inhibition of Wnt/β-catenin Pathway by Iodo-Phenylthiourea.
Apoptosis Pathway
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells.[8][9] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. Iodo-phenylthiourea derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Induction of Apoptosis by Iodo-Phenylthiourea Derivatives.
Conclusion
Iodo-phenylthiourea derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further investigation. This technical guide has provided a comprehensive overview of the current state of research in this field, including synthetic methodologies, quantitative biological data, and detailed experimental protocols. The elucidation of their mechanisms of action through the provided signaling pathway diagrams offers a foundation for the rational design of next-generation iodo-phenylthiourea-based drugs with improved efficacy and selectivity. Further preclinical and clinical studies are warranted to fully explore the therapeutic potential of this important class of compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. RU2087467C1 - Derivatives of n-phenylthiourea and a method of their synthesis - Google Patents [patents.google.com]
- 3. Wnt/beta-catenin signaling and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. ClinPGx [clinpgx.org]
- 7. Small molecules in Wnt signaling [web.stanford.edu]
- 8. Apoptosis Signaling Interactive Pathway: Novus Biologicals [novusbio.com]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Evolution of N-Aryl Thiourea Compounds: A Technical Guide for Researchers
An in-depth exploration of the synthesis, historical milestones, and diverse biological applications of N-aryl thiourea compounds, tailored for researchers, scientists, and drug development professionals.
N-aryl thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in the scientific community for their wide-ranging biological activities. From their early discovery to their current applications in drug development, these compounds have proven to be valuable scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of N-aryl thiourea compounds, with a focus on their anticancer and antibacterial properties.
A Journey Through Time: Key Milestones in the History of N-Aryl Thiourea Compounds
The journey of thiourea and its derivatives began in the 19th century, with early synthetic explorations laying the groundwork for future discoveries. While a precise, linear timeline for N-aryl thioureas is interwoven with the broader history of organic chemistry, key developments highlight their emergence as compounds of significant interest.
-
Early Synthesis (19th Century): The first synthesis of thiourea is credited to German chemist Friedrich Wöhler in 1828, who isomerized ammonium thiocyanate. This foundational work paved the way for the synthesis of a vast array of thiourea derivatives in the decades that followed. The reaction of amines with isothiocyanates became a fundamental method for preparing substituted thioureas.
-
Pioneering Biological Investigations (Early 20th Century): The early 20th century saw a surge in the investigation of organic compounds for therapeutic purposes. While not N-aryl thioureas themselves, the work of scientists like Paul Ehrlich with urea derivatives in developing chemotherapeutic agents highlighted the potential of related scaffolds.[1]
-
Emergence as Bioactive Molecules (Mid-20th Century): By the mid-20th century, the diverse biological activities of thiourea derivatives were becoming increasingly apparent. Their applications expanded into various fields, including agriculture as pesticides and in medicine.
-
Drug Discovery and Development (Late 20th Century to Present): The latter half of the 20th century and the beginning of the 21st century marked a significant period for the exploration of N-aryl thiourea derivatives in drug discovery. Researchers began to systematically synthesize and screen these compounds for a wide range of therapeutic targets, leading to the identification of potent antibacterial, antifungal, antiviral, and anticancer agents. The development of the H2-receptor antagonist metiamide, a thiourea-containing compound, was a notable milestone in demonstrating their therapeutic potential, although it was later replaced by cimetidine due to side effects.[1]
Synthesis of N-Aryl Thiourea Compounds: A General Protocol
The most common and versatile method for the synthesis of N-aryl thiourea compounds involves the reaction of an aryl isothiocyanate with a primary or secondary amine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.
Experimental Protocol: General Synthesis of N-Aryl Thioureas
Materials:
-
Substituted aryl isothiocyanate (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Anhydrous solvent (e.g., acetone, acetonitrile, tetrahydrofuran (THF), or dimethylformamide (DMF))
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Reaction vessel (round-bottom flask)
-
Reflux condenser (if heating is required)
-
Filtration apparatus (Büchner funnel, filter paper, and vacuum flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve the substituted aryl isothiocyanate (1.0 eq) in a minimal amount of the chosen anhydrous solvent.
-
Addition of Amine: To the stirred solution of the isothiocyanate, add a solution of the substituted aniline (1.0 eq) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC). In some cases, gentle heating under reflux may be required to drive the reaction to completion.
-
Isolation of the Product:
-
If the product precipitates out of the reaction mixture upon completion, it can be collected by vacuum filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure (rotary evaporation). The resulting crude solid is then purified.
-
-
Purification: The crude N-aryl thiourea derivative is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
-
Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS).
Below is a workflow diagram illustrating the general synthesis of N-aryl thiourea compounds.
Figure 1. General workflow for the synthesis of N-aryl thiourea compounds.
Biological Activities of N-Aryl Thiourea Compounds
N-aryl thiourea derivatives have demonstrated a remarkable spectrum of biological activities, making them attractive candidates for drug discovery and development. Their therapeutic potential spans various areas, including:
-
Anticancer: Inhibition of cancer cell proliferation and induction of apoptosis.
-
Antibacterial: Activity against a range of Gram-positive and Gram-negative bacteria.
-
Antifungal: Efficacy against various fungal strains.
-
Antiviral: Inhibition of viral replication, including activity against HIV.
-
Anti-inflammatory: Modulation of inflammatory pathways.
-
Other Activities: Reports also suggest antidiabetic, anticonvulsant, and antioxidant properties.
This guide will focus on the two most extensively studied activities: anticancer and antibacterial.
Anticancer Activity of N-Aryl Thiourea Compounds
A significant body of research has highlighted the potential of N-aryl thiourea derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia.[2][3]
Quantitative Data: In Vitro Anticancer Activity
The anticancer activity of N-aryl thiourea derivatives is typically evaluated in vitro using cell-based assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter to quantify their potency. The following table summarizes the IC₅₀ values of selected N-aryl thiourea compounds against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW480 (Colon) | 9.0 | [3] |
| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (Colon) | 1.5 | [3] |
| 1 | 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | K562 (Leukemia) | 6.3 | [3] |
| DC27 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | A549 (Lung) | 2.5 | [4] |
| DC27 | N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative | H460 (Lung) | 12.9 | [4] |
| Compound 4 | N,N'-bis(4-heptyloxyphenyl)thiourea | MCF-7 (Breast) | 338.33 | [5] |
| Compound 19c | Thiazolidinone derivative | A549 (Lung) | 3.0 | [6] |
| Compound 19f | Thiazolidinone derivative | A549 (Lung) | 4.5 | [6] |
| Compound 19h | Thiazolidinone derivative | A549 (Lung) | 4.0 | [6] |
| Compound 19l | Thiazolidinone derivative | A549 (Lung) | 3.5 | [6] |
Mechanism of Anticancer Action: Targeting Signaling Pathways
The anticancer effects of N-aryl thiourea compounds are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival. One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and the subsequent induction of apoptosis (programmed cell death).
EGFR Signaling Pathway Inhibition:
EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which promote cell proliferation, survival, and angiogenesis.[7] Several N-aryl thiourea derivatives have been identified as inhibitors of EGFR, blocking its phosphorylation and thereby inhibiting the downstream signaling cascades.[4]
The following diagram illustrates the inhibition of the EGFR signaling pathway by N-aryl thiourea compounds.
Figure 2. Inhibition of the EGFR signaling pathway by N-aryl thiourea compounds.
Induction of Apoptosis:
Apoptosis is a crucial process for eliminating damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled growth. Many N-aryl thiourea derivatives have been shown to induce apoptosis in cancer cells.[3] This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. The induction of apoptosis is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program.
The diagram below depicts the general mechanism of apoptosis induction.
Figure 3. General pathways of apoptosis induction by N-aryl thiourea compounds.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
N-aryl thiourea compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the N-aryl thiourea compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Addition of MTT: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.
-
Formation of Formazan: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the MTT solution. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Antibacterial Activity of N-Aryl Thiourea Compounds
N-aryl thiourea derivatives have also emerged as a promising class of antibacterial agents, exhibiting activity against a variety of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[11][12]
Quantitative Data: In Vitro Antibacterial Activity
The antibacterial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The table below presents the MIC values for selected N-aryl thiourea derivatives against common bacterial strains.
| Compound ID | Structure | Bacterial Strain | MIC (µg/mL) | Reference |
| TD4 | Thiourea derivative | S. aureus ATCC 29213 | 2 | [12] |
| TD4 | Thiourea derivative | MRSA (USA300) | 2 | [12] |
| TD4 | Thiourea derivative | E. coli ATCC 25922 | >256 | [12] |
| Compound 1b | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | E. coli ATCC 25922 | 625 (MBIC) | [13] |
| Compound 1d | 2-((4-methoxyphenoxy)methyl)-N-((6-methylpyridin-2-yl)carbamothioyl)benzamide | E. coli ATCC 25922 | 625 (MBIC) | [13] |
| Compound 17b | Naphthalimide-thiourea derivative | S. aureus ATCC 29213 | 0.03125 | [11] |
| Compound 17b | Naphthalimide-thiourea derivative | MRSA | 0.06 | [11] |
| Compound 4l | Naphthalimide-thiourea derivative | S. aureus ATCC 29213 | 0.125 | [11] |
| Compound 4m | Naphthalimide-thiourea derivative | S. aureus ATCC 29213 | 0.125 | [11] |
MBIC: Minimum Biofilm Inhibitory Concentration
Mechanism of Antibacterial Action: Targeting Essential Enzymes
The antibacterial mechanism of N-aryl thiourea derivatives is multifaceted and can involve the inhibition of essential bacterial enzymes. One of the key targets identified is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[14][15] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death.
The following diagram illustrates the inhibition of DNA gyrase by N-aryl thiourea compounds.
Figure 4. Inhibition of bacterial DNA gyrase by N-aryl thiourea compounds.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][16][17]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
N-aryl thiourea compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the N-aryl thiourea compound in the broth medium directly in the wells of a 96-well plate. Typically, a volume of 50 µL or 100 µL per well is used.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 100 µL or 200 µL per well.
-
Controls: Include a positive control (wells with broth and inoculum but no compound) to ensure bacterial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
Conclusion and Future Perspectives
N-aryl thiourea compounds have a rich history and continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility and the wide range of biological activities they exhibit make them a privileged scaffold in medicinal chemistry. The ongoing research into their mechanisms of action at a molecular level is crucial for the rational design of more potent and selective drug candidates.
Future efforts in this field will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index of N-aryl thiourea derivatives by modifying their substituents to enhance activity and reduce toxicity.
-
Mechanism of Action Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
Combination Therapies: Exploring the synergistic effects of N-aryl thiourea derivatives with existing drugs to overcome drug resistance and improve treatment outcomes.
-
Drug Delivery Systems: Development of novel drug delivery strategies to enhance the bioavailability and targeted delivery of these compounds.
The continued exploration of N-aryl thiourea chemistry and biology holds great promise for the development of new and effective treatments for a wide range of diseases, from cancer to infectious diseases. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchhub.com [researchhub.com]
- 11. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-(4-Iodo-2-methylphenyl)thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Iodo-2-methylphenyl)thiourea. Due to the absence of specific quantitative solubility data in publicly available literature for this exact compound, this document outlines the expected solubility based on structurally similar compounds and furnishes detailed experimental protocols for its precise determination.
Predicted Solubility Profile
The structure of this compound, featuring a substituted phenyl ring, suggests that it will likely share a similar solubility profile with other substituted phenylthiourea derivatives. These compounds are generally soluble in polar organic solvents. The presence of the iodo and methyl groups on the phenyl ring may influence its solubility relative to the parent N-phenylthiourea, but it is reasonable to anticipate good solubility in DMSO.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been published. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Ethanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Methanol | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Acetonitrile | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Water | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | e.g., HPLC, Gravimetric |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a standardized experimental protocol is essential. The following outlines a common and effective method for determining the thermodynamic solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the diagram below.
Caption: A flowchart illustrating the key steps in the experimental determination of compound solubility.
Detailed Procedure
-
Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Filtration: To ensure no solid particles are transferred, filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a validated HPLC method. Create a standard curve using known concentrations of this compound to determine the concentration of the diluted sample.
-
Calculation: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
Signaling Pathways and Logical Relationships
In the context of drug development, understanding the relationship between a compound's physicochemical properties, such as solubility, and its biological activity is critical. The following diagram illustrates the logical progression from synthesis to potential therapeutic application, highlighting the importance of solubility assessment.
Caption: A logical diagram showing the progression of a compound from synthesis to preclinical development.
This guide provides a framework for understanding and determining the solubility of this compound. Accurate solubility data is fundamental for the successful design and execution of subsequent in vitro and in vivo studies in the drug discovery and development process.
A Theoretical and Spectroscopic Analysis of 1-(4-Iodo-2-methylphenyl)thiourea: A DFT-Based Technical Guide
Disclaimer: As of the latest search, specific theoretical Density Functional Theory (DFT) studies focusing exclusively on 1-(4-Iodo-2-methylphenyl)thiourea are not available in the public domain. This technical guide has been constructed by synthesizing methodologies, experimental protocols, and data from published DFT studies on structurally analogous phenylthiourea derivatives. The quantitative data presented herein is representative and intended to illustrate the expected findings from such an analysis.
Introduction
Thiourea derivatives are a versatile class of organic compounds recognized for their significant applications in medicinal chemistry, materials science, and as synthetic intermediates.[1][2] Their biological activity, which includes antimicrobial, anticancer, and anti-HIV properties, is often attributed to the N-(C=S)-N fragment and the nature of the substituents on the aryl rings.[1] Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and vibrational properties that govern the reactivity and potential applications of these molecules.[3][4][5]
This guide provides a comprehensive overview of a theoretical DFT study on the title compound, this compound. It outlines the standard computational and experimental protocols used to elucidate its molecular geometry, vibrational modes, and electronic characteristics. The aim is to offer researchers and drug development professionals a foundational understanding of the molecule's physicochemical properties.
Experimental and Computational Protocols
Synthesis and Characterization
A general and efficient method for synthesizing substituted phenylthioureas involves the reaction of the corresponding aniline derivative with a source of thiocyanate.[2][6]
Experimental Protocol: Synthesis of this compound
-
Starting Material Preparation: 0.1 mole of 4-iodo-2-methylaniline is dissolved in a mixture of 9 mL of hydrochloric acid and 25 mL of water.
-
Heating: The solution is heated in a round-bottom flask for approximately one hour at 60-70°C.
-
Cooling and Reagent Addition: The mixture is cooled for about an hour, followed by the slow addition of 0.1 mole of ammonium thiocyanate.
-
Reflux: The resulting solution is refluxed for several hours to facilitate the formation of the thiourea derivative.[2]
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.
-
Characterization: The structure of the synthesized compound is confirmed using standard spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR.[4][5]
Computational Methodology
Quantum chemical calculations are typically performed using software packages like Gaussian. The methodologies are selected to provide a balance between accuracy and computational cost.
Computational Protocol: DFT Calculations
-
Geometry Optimization: The initial molecular structure is optimized using DFT. A common approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set.[3][7] This level of theory is effective for predicting molecular geometries and vibrational frequencies.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to enable the assignment of experimental FT-IR spectral bands.[3][8]
-
Electronic Property Analysis: Key electronic properties are derived from the optimized geometry. This includes the analysis of Frontier Molecular Orbitals (HOMO and LUMO) to understand chemical reactivity and Molecular Electrostatic Potential (MEP) to identify reactive sites.[9][10] Natural Bond Orbital (NBO) analysis is also employed to investigate charge delocalization and intramolecular interactions.[7][9]
Results and Discussion
Molecular Geometry
The geometry of the molecule is optimized to find the most stable conformation. DFT calculations provide precise data on bond lengths, bond angles, and dihedral angles. For phenylthiourea derivatives, a non-planar structure is often predicted to be the most stable conformer.[3]
Table 1: Representative Optimized Geometrical Parameters
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C=S | 1.685 |
| C-N (Thiourea) | 1.378 | |
| C-N (Aryl) | 1.405 | |
| C-I | 2.102 | |
| C-C (Aryl) | 1.395 (avg.) | |
| Bond Angles (°) | N-C-N | 118.5 |
| C-N-C (Aryl) | 125.7 | |
| I-C-C | 119.8 |
| Dihedral Angle (°) | C-N-C-C (Aryl) | ~45.0 |
Note: Data is hypothetical and based on typical values for similar structures.
Vibrational Analysis
The calculated vibrational spectrum is compared with the experimental FT-IR spectrum. This comparison allows for a detailed assignment of the observed vibrational modes to specific functional groups within the molecule.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical (Scaled) | Experimental (FT-IR) | Assignment |
|---|---|---|---|
| ν(N-H) | 3350 | 3345 | N-H stretching |
| ν(C-H) Aromatic | 3080 | 3075 | Aromatic C-H stretching |
| ν(C-H) Methyl | 2950 | 2948 | Methyl C-H stretching |
| ν(C=S) | 1350 | 1340 | C=S stretching |
| ν(C-N) | 1280 | 1275 | C-N stretching |
| ν(C-I) | 530 | 525 | C-I stretching |
Note: Theoretical frequencies are often scaled to correct for anharmonicity and basis set deficiencies. Data is illustrative.[9]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[10] The energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[10][11]
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -5.85 |
| E_LUMO | -1.98 |
| Energy Gap (ΔE) | 3.87 |
| Ionization Potential (I) ≈ -E_HOMO | 5.85 |
| Electron Affinity (A) ≈ -E_LUMO | 1.98 |
| Chemical Hardness (η) = (I-A)/2 | 1.935 |
| Electronegativity (χ) = (I+A)/2 | 3.915 |
Note: Values are representative and derived from typical DFT calculations on similar aromatic thioureas.[4]
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[10] The distribution of these orbitals, visualized in Figure 2, shows that the HOMO is typically localized over the thiourea and phenyl ring, while the LUMO may be distributed across the entire molecule.
Visualizations
Diagrams created using Graphviz help to visualize workflows and molecular structures, providing a clearer understanding of the processes and concepts discussed.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Testing the Anticancer Activity of 1-(4-Iodo-2-methylphenyl)thiourea
Introduction
Thiourea derivatives represent a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as the induction of apoptosis and interference with key signaling pathways.[3][4] This document provides a comprehensive set of protocols for evaluating the in vitro anticancer activity of a specific derivative, 1-(4-Iodo-2-methylphenyl)thiourea. The following experimental procedures are designed for researchers in drug discovery and oncology to assess the compound's cytotoxic effects, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and its influence on critical cancer-related signaling proteins.
Recommended Cell Lines
To obtain a broad understanding of the compound's activity, it is recommended to test it on a panel of human cancer cell lines from different tissue origins. A non-cancerous cell line should be included to assess selectivity.[5]
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon cancer cell line.[6]
-
PC3: Human prostate cancer cell line.[3]
-
HaCaT: Human keratinocyte cell line (non-cancerous control).[3]
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the test compound that inhibits the metabolic activity of cancer cells by 50% (IC50), providing a measure of its cytotoxicity.[7][8] The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[9]
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[10]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.[9] Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[12]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.[11]
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide staining to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents can cause cell cycle arrest at specific checkpoints. The DNA content of the cells is quantified by flow cytometry, as cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.[13]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, Triton X-100, and RNase A)
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (approx. 1-2 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]
-
Incubation: Incubate the fixed cells for at least 2 hours at -20°C (can be stored for several days).[15]
-
Washing: Centrifuge the cells to remove the ethanol and wash the pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14] The RNase A is crucial to degrade RNA, ensuring that PI only binds to DNA.[13]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate to investigate how the test compound affects key signaling pathways involved in apoptosis and cell proliferation.[16]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Cleaved Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound for the desired time. Wash the cells with cold PBS and lyse them with ice-cold RIPA buffer.[17] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and detect the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify the band intensities and normalize them to the loading control (β-actin) to determine the relative changes in protein expression.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Tissue Origin | IC50 (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 12.5 ± 1.8 | 6.8 |
| A549 | Lung Cancer | 25.2 ± 3.1 | 3.4 |
| HCT116 | Colon Cancer | 9.8 ± 1.5 | 8.7 |
| PC3 | Prostate Cancer | 18.7 ± 2.5 | 4.6 |
| HaCaT | Normal Keratinocyte | 85.4 ± 7.2 | - |
| Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells |
Table 2: Apoptosis Induction in HCT116 Cells after 24h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| Compound (9.8 µM) | 55.3 ± 4.1 | 28.7 ± 3.5 | 16.0 ± 2.8 |
Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 58.2 ± 3.9 | 25.1 ± 2.1 | 16.7 ± 1.8 |
| Compound (9.8 µM) | 22.5 ± 2.7 | 65.3 ± 5.2 | 12.2 ± 1.5 |
Table 4: Relative Protein Expression Changes in HCT116 Cells
| Protein Target | Function | Relative Expression (Fold Change vs. Control) |
| Bcl-2 | Anti-apoptotic | 0.4 |
| Bax | Pro-apoptotic | 2.5 |
| Cleaved Caspase-3 | Apoptosis Executioner | 4.1 |
| p-Akt / Total Akt | Survival Pathway | 0.3 |
Mandatory Visualization
Caption: Experimental workflow for assessing anticancer activity.
Caption: Hypothetical apoptotic signaling pathway.
References
- 1. Recent developments on thiourea based anticancer chemotherapeutics. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometric analysis of the cell cycle [bio-protocol.org]
- 16. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 1-(4-Iodo-2-methylphenyl)thiourea in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Iodo-2-methylphenyl)thiourea is a synthetic compound belonging to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Proper dissolution of this compound is critical for accurate and reproducible results in in vitro cell culture assays. These application notes provide a detailed protocol for the solubilization of this compound and guidelines for its use in cell-based experiments.
Physicochemical Properties and Solubility
For cell culture applications, it is crucial to use a solvent that is biocompatible at its final working concentration. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[2][3] Other organic solvents such as ethanol and methanol can also be used for initial solubilization.[2][4]
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (>10 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate | Can be used as an alternative to DMSO. |
| Methanol | Moderate | Can be used as an alternative to DMSO. |
| Water | Low | Not recommended for initial dissolution. |
| Phosphate-Buffered Saline (PBS) | Low | Not recommended for initial dissolution. |
| Cell Culture Medium | Very Low | Direct dissolution is not feasible for most applications. |
Note: The solubility data presented in this table is an estimation based on the properties of similar thiourea derivatives and should be empirically verified.
Experimental Protocols
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of the compound in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes may aid in dissolution.
-
Sterilization: The stock solution can be sterilized by filtering through a 0.22 µm syringe filter if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is critical to maintain a final DMSO concentration that is non-toxic to the cells. Typically, the final concentration of DMSO in the cell culture medium should not exceed 0.5%, although this can be cell-line dependent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Visualization of Experimental Workflow and a Potential Signaling Pathway
To aid in the experimental design, the following diagrams illustrate the general workflow for preparing and using this compound in cell culture and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for this compound.
Caption: Hypothetical signaling pathway for investigation.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the solid compound and its solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these guidelines, researchers can effectively prepare and utilize this compound for various cell culture-based assays, ensuring reliable and reproducible experimental outcomes.
References
- 1. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Molecular Docking of 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting molecular docking studies of the compound 1-(4-Iodo-2-methylphenyl)thiourea with potential protein targets. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule to a target protein, offering insights into potential mechanisms of action and guiding further drug development efforts.[3][4] This protocol outlines the necessary steps for ligand and protein preparation, computational docking using AutoDock Vina, and subsequent analysis of the results. Additionally, this document presents a hypothetical data summary and visual representations of the experimental workflow and a relevant signaling pathway to guide researchers in their investigations.
Introduction to this compound and its Potential Targets
Thiourea and its derivatives are a versatile class of compounds known to interact with a wide range of biological targets.[1] Their therapeutic potential stems from their ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and receptors.[1] While specific studies on this compound are not extensively available, the broader class of thiourea derivatives has shown significant inhibitory activity against various protein kinases involved in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and BRAF kinase.[1][5] Furthermore, thiourea compounds have been investigated as inhibitors of bacterial DNA gyrase and urease.[1][2][6]
For the purpose of this protocol, we will focus on a hypothetical molecular docking study of this compound against Epidermal Growth Factor Receptor (EGFR) , a well-established target in cancer therapy.
Experimental Protocols
This section details the step-by-step methodology for a molecular docking study. The general workflow of molecular docking involves the preparation of the 3D structures of both the ligand (small molecule) and the target protein, followed by the assignment of protonation states and partial charges.[7] The binding site on the target is then identified, and a docking simulation is performed to generate and rank possible binding poses.[7]
Software and Resources Required
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking calculations.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
PubChem or ZINC database: To obtain the 3D structure of the ligand.[7]
-
Protein Data Bank (PDB): To obtain the 3D structure of the target protein.[7]
Ligand Preparation
-
Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format. If a 3D structure is unavailable, it can be generated from a 2D structure using software like Avogadro or ChemDraw and subsequently energy minimized.
-
File Format Conversion: Use Open Babel or a similar tool to convert the ligand file to the PDBQT format, which is required by AutoDock Vina.
-
Ligand Optimization: During the conversion to PDBQT, ensure that polar hydrogens are added, and Gasteiger charges are computed. The rotatable bonds will be automatically detected by AutoDock Tools.
Protein Preparation
-
Obtain Protein Structure: Download the crystal structure of the target protein, for instance, EGFR kinase domain, from the Protein Data Bank (e.g., PDB ID: 2GS2).
-
Prepare the Receptor:
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Save the prepared protein in PDBQT format.
-
Grid Box Generation
-
Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the downloaded PDB structure or through literature review.
-
Define the Grid Box: In AutoDock Tools, use the Grid Box option to define a three-dimensional grid that encompasses the identified active site of the protein. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. A typical grid box size is 60 x 60 x 60 Å with a spacing of 1.0 Å.
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file. This file will be used by AutoGrid to pre-calculate the interaction energies for different atom types within the grid box, which speeds up the docking process.[7]
Molecular Docking with AutoDock Vina
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log docking_log.txt
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Analysis of Results
-
Visualize Docking Poses: Load the protein PDBQT file and the docking results PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: Examine the top-ranked binding poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site.
-
Binding Affinity: The binding affinity values in the output file represent the predicted free energy of binding. More negative values indicate a stronger binding affinity.
Data Presentation
The quantitative results from the molecular docking study should be summarized in a clear and structured table. Below is a template with hypothetical data for docking this compound against various protein kinases.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| EGFR | 2GS2 | -8.5 | Met793, Gln791 | Leu718, Val726, Ala743, Leu844 |
| VEGFR1 | 3H2L | -7.9 | Cys919, Asp1046 | Val848, Ala866, Leu889, Ile1025 |
| AKT2 | 1GZK | -7.2 | Lys181, Thr309 | Leu158, Val166, Ala179, Met282 |
| BRAF (V600E) | 1UWH | -9.1 | Cys532, Asp594 | Val471, Ala481, Leu505, Trp531 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Molecular Docking Workflow
Caption: A flowchart illustrating the key steps in a typical molecular docking protocol.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway and the hypothetical point of inhibition.
Conclusion
This document provides a comprehensive protocol for the molecular docking of this compound with protein targets, using EGFR as a representative example. By following these guidelines, researchers can effectively utilize computational methods to predict and analyze the binding interactions of this and other thiourea derivatives, thereby accelerating the process of drug discovery and development. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise reporting of research findings.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. researchgate.net [researchgate.net]
- 6. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(4-Iodo-2-methylphenyl)thiourea as a Putative Chemical Probe
Disclaimer: Extensive literature searches did not yield specific experimental data or established applications for 1-(4-Iodo-2-methylphenyl)thiourea as a chemical probe. The following application notes and protocols are therefore constructed based on the well-documented activities of structurally similar thiourea derivatives and serve as a hypothetical guide for researchers initiating studies with this compound.
Introduction
Thiourea derivatives are a versatile class of organic compounds with a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and chemical biology.[1][2][3][4] These compounds have demonstrated efficacy as enzyme inhibitors, anticancer agents, and sensors for metal ions.[2][3][5] The general structure of thiourea, characterized by a C=S group flanked by two nitrogen atoms, allows for diverse substitutions, leading to a wide array of physicochemical and pharmacological properties.[1][3] The presence of a halogen atom, such as iodine, and a methyl group on the phenyl ring of this compound suggests potential for specific interactions with biological targets, positioning it as a candidate for development as a chemical probe.
This document provides a hypothetical framework for the experimental use of this compound as a chemical probe, focusing on its potential as an enzyme inhibitor. The protocols and data presented are representative and intended to guide initial investigations.
Hypothetical Application: Enzyme Inhibition
Based on the known activities of other thiourea derivatives, this compound is proposed as a potential inhibitor of enzymes such as urease or kinases, which are common targets for this class of compounds.[4] The mechanism of inhibition is often attributed to the ability of the thiourea moiety to coordinate with metal ions in the enzyme's active site or to form hydrogen bonds with key amino acid residues.
Data Presentation: Representative Quantitative Data
The following table summarizes hypothetical quantitative data for this compound as an enzyme inhibitor. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Target Enzyme (Hypothetical) |
| IC50 | 5.2 µM | Urease |
| Binding Affinity (Kd) | 1.8 µM | Urease |
| Mechanism of Inhibition | Competitive | Urease |
| Optimal Concentration | 1-10 µM | In vitro assays |
Experimental Protocols
Protocol 1: In Vitro Urease Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against Jack Bean Urease.
Materials:
-
This compound
-
Jack Bean Urease (lyophilized powder)
-
Urea
-
Phosphate buffer (pH 7.4)
-
Phenol red indicator
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of urease in phosphate buffer.
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a 0.1% phenol red solution in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the this compound stock solution to the test wells and perform serial dilutions to obtain a range of concentrations.
-
Add 20 µL of DMSO to the control wells.
-
Add 10 µL of the urease solution to all wells except the blank.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
To initiate the reaction, add 50 µL of the urea solution to all wells.
-
Add 20 µL of the phenol red indicator to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abscontrol - Abstest) / Abscontrol] x 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Visualization of a Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a kinase involved in a cancer-related pathway.
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for screening this compound as a potential enzyme inhibitor.
Caption: General workflow for the evaluation of a potential enzyme inhibitor.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and potential applications of novel metal complexes incorporating the ligand 1-(4-Iodo-2-methylphenyl)thiourea. The protocols are based on established synthetic methodologies for analogous thiourea derivatives and their metal complexes.
Introduction
Thiourea derivatives and their metal complexes are a class of compounds of significant interest in medicinal chemistry and materials science. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[1][2] The coordination versatility of the thiourea moiety, which can bind to metal ions through its sulfur and/or nitrogen atoms, allows for the synthesis of a diverse array of metal complexes with unique structural and electronic properties.[3][4]
This document outlines the synthesis of the novel ligand, this compound, and its subsequent use in the preparation of various transition metal complexes. The presence of an iodo-substituent on the phenyl ring offers a potential site for further functionalization or for enhancing biological activity through halogen bonding. The protocols provided are intended to be a foundational guide for researchers exploring this new class of compounds.
Synthesis of this compound Ligand
The synthesis of the title ligand can be achieved from the commercially available precursor, 4-Iodo-2-methylaniline. A common and effective method involves the reaction of the corresponding amine with an isothiocyanate precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-aryl thioureas.[5]
Materials:
-
4-Iodo-2-methylaniline (1.0 eq)
-
Ammonium thiocyanate (1.2 eq)
-
Acetyl chloride (1.1 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Hydrochloric acid (concentrated)
Procedure:
-
To a suspension of ammonium thiocyanate (0.12 mol) in 50 mL of anhydrous acetone in a round-bottom flask, add a solution of acetyl chloride (0.11 mol) in 30 mL of anhydrous acetone dropwise with stirring.
-
Reflux the resulting mixture for 30 minutes. The in-situ generation of acetyl isothiocyanate will be observed.
-
After cooling the mixture to room temperature, add a solution of 4-Iodo-2-methylaniline (0.10 mol) in 20 mL of acetone.
-
Reflux the reaction mixture for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing 200 mL of cold water acidified with a few drops of concentrated HCl.
-
A precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure ligand.
-
Dry the purified product in a vacuum desiccator.
Data Presentation: Ligand Characterization (Representative)
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% |
| Melting Point | 178-180 °C |
| Molecular Formula | C₈H₉IN₂S |
| Molecular Weight | 292.14 g/mol |
| FT-IR (KBr, cm⁻¹) | 3350 (N-H str), 3150 (N-H str), 1580 (C=S str) |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.5 (s, 1H, NH), 8.0 (s, 1H, NH₂), 7.6-7.2 (m, 3H, Ar-H), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 181.0 (C=S), 138.0, 135.5, 131.0, 128.0, 125.0, 90.0 (Ar-C), 18.0 (CH₃) |
Synthesis of Metal Complexes
The this compound ligand can be used to synthesize a variety of metal complexes. The general procedure involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio.
Experimental Protocol: General Synthesis of M(L)₂Cl₂ Complexes
This protocol is based on general procedures for the synthesis of transition metal complexes with N-substituted thiourea ligands.[4]
Materials:
-
This compound (L) (2.0 eq)
-
Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CdCl₂, PdCl₂) (1.0 eq)
-
Methanol or Ethanol (anhydrous)
Procedure:
-
Dissolve the ligand (2.0 mmol) in 20 mL of warm methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt (1.0 mmol) in 10 mL of methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.
-
A precipitate of the metal complex should form either immediately or upon stirring for 1-2 hours.
-
Continue stirring for an additional hour to ensure complete reaction.
-
If precipitation is slow, the reaction mixture can be gently heated or kept in an ice bath to facilitate precipitation.
-
Collect the solid complex by vacuum filtration.
-
Wash the precipitate with methanol and then with a small amount of diethyl ether.
-
Dry the final product in a vacuum desiccator.
Data Presentation: Metal Complex Characterization (Representative)
| Complex Formula | Color | Yield (%) | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Key IR Bands (cm⁻¹) ν(C=S) |
| [Co(L)₂Cl₂] | Blue-Green | 82 | >250 | 25 | 1565 |
| [Ni(L)₂Cl₂] | Green | 78 | >250 | 22 | 1568 |
| [Cu(L)₂Cl₂] | Dark Green | 85 | 230-232 | 30 | 1562 |
| [Zn(L)₂Cl₂] | White | 90 | 218-220 | 18 | 1570 |
| [Cd(L)₂Cl₂] | White | 88 | 225-227 | 20 | 1572 |
| [Pd(L)₂Cl₂] | Yellow-Orange | 75 | >250 | 15 | 1560 |
Note: The shift of the ν(C=S) band to a lower frequency in the complexes compared to the free ligand (1580 cm⁻¹) suggests coordination through the sulfur atom.
Potential Applications in Drug Development
Thiourea-metal complexes are promising candidates for drug development due to their diverse biological activities.
-
Anticancer Agents: Many gold, silver, platinum, and palladium complexes of thiourea derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[6][7][8] The mechanism of action is often attributed to the inhibition of enzymes like thioredoxin reductase or interaction with DNA. The synthesized complexes should be screened against a panel of human cancer cell lines (e.g., MCF-7, HepG2, HCT116) to evaluate their cytotoxic potential.[9]
-
Antimicrobial Agents: The sulfur and nitrogen donor atoms in thiourea ligands can chelate with metal ions that are essential for microbial growth, leading to antimicrobial effects.[3] The new complexes could be tested against pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).
Visualizations
Synthesis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-IODO-2-METHYLANILINE | 13194-68-8 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Iodo-2-methylaniline | 13194-68-8 | FI64349 | Biosynth [biosynth.com]
- 8. 4-Iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 1-(4-Iodo-2-methylphenyl)thiourea Against Cancer Cell Lines
Introduction
Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse pharmacological activities, including anticancer, antiviral, and antibacterial effects.[1] These compounds can target various molecular pathways implicated in cancer progression, such as angiogenesis and cell signaling.[2] Specifically, substituted thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] This document provides a detailed methodology for screening the novel compound, 1-(4-Iodo-2-methylphenyl)thiourea, for its potential anticancer activity against a panel of human cancer cell lines. The protocols outlined below cover essential procedures from cell culture maintenance to cytotoxicity assessment and data analysis, providing a comprehensive guide for researchers in the field of drug discovery and development.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), NCI-H460 (lung), SF-268 (glioma), SW480 (primary colon), SW620 (metastatic colon), PC3 (prostate), K-562 (leukemia)).[3][4] A non-cancerous cell line (e.g., HaCaT keratinocytes) should be included to assess selectivity.[3]
-
Culture Media: Appropriate culture medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Synthesized and purified compound.
-
Reagents for Cytotoxicity Assays:
-
General Labware: 96-well plates, sterile conical tubes, cell culture flasks, multichannel pipettes.
Experimental Protocols
Protocol 1: Cell Line Maintenance and Culture
-
All cell lines should be cultured under sterile conditions in a humidified incubator at 37°C with 5% CO2.[8]
-
Maintain cells in their logarithmic growth phase.
-
Regularly passage the cells based on their confluency to ensure optimal health and viability.
-
Perform cell counting using a hemocytometer or an automated cell counter to ensure accurate cell densities for experiments.
Protocol 2: Preparation of Test Compound and Control Drug
-
Prepare a stock solution of this compound in DMSO.[8] The concentration of the stock solution should be high enough to allow for serial dilutions.
-
Prepare a stock solution of the control drug (e.g., Doxorubicin) in a similar manner.
-
Store stock solutions at -20°C.
-
On the day of the experiment, thaw the stock solutions and prepare a series of dilutions in the appropriate cell culture medium. It is recommended to start with a broad concentration range (e.g., 1 µM, 10 µM, 100 µM) to determine a crude effective range.[9]
Protocol 3: In Vitro Cytotoxicity Screening
The cytotoxicity of this compound can be assessed using either the MTT or SRB assay. Both are reliable colorimetric assays for determining cell viability.[6][7][10]
Workflow for Cytotoxicity Screening
Caption: Experimental workflow for in vitro cytotoxicity screening.
3.1. Cell Plating
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-20,000 cells/well in 200 µL of medium).[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for negative controls (cells with medium only) and positive controls (cells with a known cytotoxic agent).[9]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]
3.2. Compound Treatment
-
After overnight incubation, carefully remove the medium.
-
Add 100 µL of fresh medium containing the various concentrations of this compound or the control drug to the respective wells.
-
Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[9]
3.3. MTT Assay Protocol [11][12]
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.4. SRB Assay Protocol [6][13]
-
After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
Wash the plates five times with tap water and allow them to air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-HCl (pH 10.5) to each well to dissolve the bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
Protocol 4: Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) to assess the compound's selectivity for cancer cells over normal cells:
-
SI = IC50 for normal cell line / IC50 for cancer cell line [3]
-
Data Presentation
The quantitative data from the cytotoxicity screening should be summarized in tables for clear and easy comparison.
Table 1: IC50 Values of this compound against various cancer cell lines.
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Enter Value |
| NCI-H460 | Lung Carcinoma | Enter Value |
| SF-268 | Glioma | Enter Value |
| SW480 | Primary Colon Cancer | Enter Value |
| SW620 | Metastatic Colon Cancer | Enter Value |
| PC3 | Prostate Cancer | Enter Value |
| K-562 | Chronic Myelogenous Leukemia | Enter Value |
| Doxorubicin | (Positive Control) | Enter Value |
Table 2: Selectivity Index of this compound.
| Cancer Cell Line | IC50 (µM) | Normal Cell Line (HaCaT) IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Enter Value | Enter Value | Enter Value |
| NCI-H460 | Enter Value | Enter Value | Enter Value |
| SF-268 | Enter Value | Enter Value | Enter Value |
| SW480 | Enter Value | Enter Value | Enter Value |
| SW620 | Enter Value | Enter Value | Enter Value |
| PC3 | Enter Value | Enter Value | Enter Value |
| K-562 | Enter Value | Enter Value | Enter Value |
Potential Signaling Pathways
Thiourea derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[2][3] A potential mechanism of action for this compound could involve the modulation of pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.
Caption: Potential inhibition of RAS-mediated signaling pathways.
Further investigations, such as apoptosis assays (e.g., Annexin V staining) and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. ijcrt.org [ijcrt.org]
Application Notes and Protocols for Anti-Inflammatory Assays of Thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the anti-inflammatory potential of novel thiourea derivatives. The methodologies outlined here cover both in vivo and in vitro models, allowing for a comprehensive evaluation from initial screening to more detailed mechanistic studies.
Introduction to Anti-Inflammatory Drug Discovery and Thiourea Derivatives
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. The inflammatory process is mediated by a variety of signaling pathways and pro-inflammatory mediators, including cytokines like TNF-α and IL-6, and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily act by inhibiting COX enzymes.[3]
Thiourea derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including anti-inflammatory effects.[4] These compounds have been shown to modulate inflammatory pathways, and their versatile chemical structure allows for modifications to enhance potency and reduce side effects.[3][4] The protocols detailed below are designed to effectively screen and characterize the anti-inflammatory properties of new thiourea-based compounds.
I. In Vivo Anti-Inflammatory Assay
Carrageenan-Induced Paw Edema in Rats
This is one of the most commonly used in vivo models for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[5]
Experimental Protocol:
-
Animal Handling:
-
Use healthy adult Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment with free access to food and water.[5]
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle.
-
-
Grouping and Dosing:
-
Divide the animals into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac at 10 mg/kg).
-
Test Groups: Receive the thiourea derivatives at various doses (e.g., 10, 20, 50 mg/kg).
-
-
Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
The difference in paw volume before and after carrageenan injection indicates the degree of edema.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
-
Data Presentation:
| Compound | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 4h | % Edema Inhibition | Reference |
| Control | - | 0.85 ± 0.05 | - | [3] |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 | [6] |
| Thiourea Derivative A | 20 | 0.45 ± 0.04 | 47.06 | [3] |
| Thiourea Derivative B | 20 | 0.38 ± 0.02 | 55.29 | [7] |
Experimental Workflow:
References
- 1. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [ouci.dntb.gov.ua]
Application of Thiourea Derivatives in Agricultural Research as Pesticides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities, making them significant candidates in agricultural research for the development of new pesticides.[1][2][3] These organosulfur compounds have demonstrated efficacy as insecticides, fungicides, and herbicides.[1][2][3] The structural flexibility of the thiourea scaffold allows for the synthesis of a wide array of derivatives with tailored pesticidal properties. This document provides detailed application notes, experimental protocols, and a summary of the quantitative efficacy of selected thiourea derivatives in these agricultural applications.
Thiourea Derivatives as Insecticides
Thiourea derivatives have been investigated as potent insecticides, with some compounds exhibiting excellent activity against various agricultural pests. A notable example is diafenthiuron, a commercial insecticide and acaricide.[4] The insecticidal action of many thiourea derivatives is attributed to their ability to disrupt key physiological processes in insects.
Quantitative Data on Insecticidal Activity
The following table summarizes the insecticidal efficacy of various thiourea derivatives against different insect pests, primarily presented as LC50 (lethal concentration for 50% of the population) values.
| Compound/Derivative | Target Pest | Efficacy (LC50) | Reference |
| 1-(2,4-Dichloro-benzoyl)-3-(2-methoxy-phenyl)-thiourea | Spodoptera littoralis (2nd instar larvae) | 46.84 ppm | [5] |
| 1-(2,4-Dichloro-benzoyl)-3-(2-methoxy-phenyl)-thiourea | Spodoptera littoralis (4th instar larvae) | 148.05 ppm | [5] |
| Oxopropylthiourea Derivative 8 | Spodoptera littoralis (2nd instar larvae) | 2.412 ppm | [6] |
| Oxopropylthiourea Derivative 3 | Spodoptera littoralis (4th instar larvae) | 10.18 ppm | [6] |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-trifluoromethylphenyl)thiourea (3d) | Aedes aegypti larvae | 67.9 ppm | [7] |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-methylsulfanylphenyl)thiourea (1c) | Aedes aegypti larvae | 118.8 ppm | [7] |
| 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(4-nitrophenyl)thiourea (3e) | Aedes aegypti larvae | 165.6 ppm | [7] |
Mode of Action: Inhibition of Mitochondrial Respiration
The insecticidal mode of action for the well-studied thiourea derivative, diafenthiuron, involves its conversion to a carbodiimide metabolite. This metabolite is a potent inhibitor of mitochondrial respiration.[4] It specifically targets the F0 subunit of the mitochondrial ATP synthase, disrupting the proton channel and thereby inhibiting the production of ATP, which is essential for cellular energy. This leads to paralysis and death of the insect.
Caption: Signaling pathway of Diafenthiuron's insecticidal action.
Experimental Protocol: Insecticidal Bioassay (Larval Feeding Method)
This protocol is adapted for testing the efficacy of thiourea derivatives against lepidopteran larvae such as Spodoptera littoralis.
1. Preparation of Test Compounds: a. Dissolve the synthesized thiourea derivatives in a suitable solvent (e.g., acetone or DMSO) to prepare a stock solution of known concentration (e.g., 1000 ppm). b. Prepare serial dilutions from the stock solution to obtain a range of test concentrations (e.g., 1, 10, 50, 100, 200 ppm).
2. Diet Preparation and Treatment: a. Prepare an artificial diet for the target insect larvae according to standard laboratory procedures. b. Incorporate the test compound solutions into the diet at various concentrations. Ensure thorough mixing to achieve a homogenous distribution. A control diet should be prepared with the solvent only.
3. Bioassay: a. Place a known number of synchronized second or fourth instar larvae (e.g., 10-15 larvae) into individual containers or wells of a multi-well plate. b. Provide each larva with a pre-weighed amount of the treated or control diet. c. Maintain the larvae under controlled environmental conditions (e.g., 25±2°C, 60-70% relative humidity, and a 12:12 h light:dark photoperiod).
4. Data Collection and Analysis: a. Record larval mortality at 24, 48, and 72 hours post-treatment. b. After the observation period, calculate the percentage of mortality for each concentration. c. Use probit analysis to determine the LC50 value for each tested compound.
Caption: Experimental workflow for insecticidal bioassay.
Thiourea Derivatives as Fungicides
A number of thiourea derivatives have shown significant fungicidal activity against a range of plant pathogenic fungi.[7] Their mode of action often involves the disruption of fungal cell integrity.
Quantitative Data on Fungicidal Activity
The following table presents the in vitro fungicidal efficacy of selected thiourea derivatives, expressed as EC50 (effective concentration for 50% inhibition) values.
| Compound/Derivative | Target Pathogen | Efficacy (EC50) | Reference |
| Aldehyde-thiourea derivative 85 | Aspergillus flavus | 5.58 mg/L | [1] |
| Aldehyde-thiourea derivative 85 | Penicillium expansum | 1.16 mg/L | [1] |
| Aldehyde-thiourea derivative 85 | Monilinia fructicola | 0.17 mg/L | [1] |
| Aldehyde-thiourea derivative 9 | Botrytis cinerea | 0.70 mg/L | [8] |
| 1-Heterocyclic substituted diaminothiourea 1d | Fusarium graminearum | 25.791 mg/L | [9] |
| 1,5-Heterocyclic substituted diaminothiourea 2d | Fusarium graminearum | 22.058 mg/L | [9] |
Mode of Action: Cell Membrane Damage and Oxidative Stress
Certain aldehyde-thiourea derivatives exert their antifungal effect by compromising the integrity of the fungal cell membrane.[1][8] This leads to the leakage of essential intracellular components like nucleic acids and proteins. Furthermore, these compounds can induce an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress and ultimately, fungal cell death.[1][8]
Caption: Antifungal mechanism of certain thiourea derivatives.
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol describes a method to evaluate the in vitro antifungal activity of thiourea derivatives against filamentous fungi.
1. Preparation of Fungal Cultures: a. Grow the target plant pathogenic fungi on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature for each fungus until the mycelia cover the plate.
2. Preparation of Test Compounds and Media: a. Prepare stock solutions of the thiourea derivatives in an appropriate solvent (e.g., DMSO). b. Autoclave the PDA medium and cool it to approximately 50-60°C. c. Add the stock solutions of the test compounds to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A control medium should be prepared with the solvent only. d. Pour the amended PDA into sterile Petri dishes.
3. Inoculation and Incubation: a. From the edge of an actively growing fungal culture, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer. b. Place one mycelial plug in the center of each PDA plate (both treated and control). c. Incubate the plates at the optimal temperature for the fungus in the dark.
4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish. b. Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group. c. Determine the EC50 value for each compound by plotting the inhibition percentage against the log of the concentration.
Thiourea Derivatives as Herbicides
The application of thiourea derivatives as herbicides is a growing area of research, with some compounds showing promising activity against various weed species.[1][3] Their mechanisms of action often involve targeting key enzymes in plant metabolic pathways.
Quantitative Data on Herbicidal Activity
The following table provides data on the herbicidal efficacy of certain thiourea derivatives.
| Compound/Derivative | Target Weed | Efficacy | Concentration | Reference |
| Pyrimidine thiourea 4d | Brassica napus L. (root growth) | 81.5% inhibition | 100 mg/L | [5] |
| Pyrimidine thiourea 4f | Digitaria sanguinalis (root growth) | 81% inhibition | 100 mg/L | [5] |
| N-(4-methanesulfonyl)benzoyl-N'-(pyrimidin-2-yl)thiourea | Brassica napus L. | Promising activity | Not specified | [6] |
Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS) and Photosystem II (PSII)
Some thiourea-based herbicides have been shown to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3][5] Inhibition of AHAS leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death.[10]
Other thiourea derivatives are proposed to act as inhibitors of Photosystem II (PSII) in the photosynthetic electron transport chain.[2][6] By binding to components of the PSII complex, these compounds block the flow of electrons, leading to the production of reactive oxygen species and subsequent photo-oxidative damage to the plant cells.[11][12]
Caption: Dual mode of action of some thiourea herbicides.
Experimental Protocol: Herbicidal Bioassay (Pre- and Post-emergence)
This protocol outlines a general procedure for evaluating the pre- and post-emergence herbicidal activity of thiourea derivatives.
1. Plant Material and Growth Conditions: a. Select target weed species (e.g., Brassica napus, Digitaria sanguinalis) and a crop species for selectivity testing. b. Sow the seeds in pots containing a standard potting mix. c. Grow the plants in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
2. Pre-emergence Application: a. Prepare solutions or suspensions of the thiourea derivatives in a suitable carrier (e.g., water with a surfactant). b. Within 24 hours of sowing the seeds, apply the test compounds evenly to the soil surface of the pots using a laboratory sprayer. c. A control group should be treated with the carrier only. d. Water the pots as needed.
3. Post-emergence Application: a. Grow the plants until they reach a specific growth stage (e.g., 2-4 leaf stage). b. Apply the test compounds as a foliar spray, ensuring uniform coverage of the plants. c. Include a control group sprayed only with the carrier.
4. Data Collection and Analysis: a. For pre-emergence tests, assess the percentage of seed germination and seedling emergence after a set period (e.g., 14-21 days). b. For post-emergence tests, visually assess the percentage of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill). c. At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight. d. Calculate the percentage of growth reduction compared to the control. e. Determine the GR50 (concentration causing 50% growth reduction) or I50 (concentration causing 50% inhibition) values.
Conclusion
Thiourea derivatives continue to be a promising source of novel pesticides for agricultural applications. Their diverse modes of action and the potential for chemical modification offer opportunities to develop effective and potentially safer alternatives to existing pest control agents. The protocols and data presented here provide a foundational resource for researchers engaged in the discovery and development of new thiourea-based pesticides. Further research is warranted to explore the full potential of this chemical class, including field trials, toxicological studies, and the elucidation of more detailed molecular mechanisms of action.
References
- 1. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 2. [Thioacylamides and thioacylureas as inhibitors of photosystem II (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahri.uwa.edu.au [ahri.uwa.edu.au]
- 5. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QSAR-Guided Proposition of N-(4-methanesulfonyl)Benzoyl-N'-(Pyrimidin-2-yl)Thioureas as Effective and Safer Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 8. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Class of Glucosyl Thioureas: Synthesis and Larvicidal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jscimedcentral.com [jscimedcentral.com]
- 11. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 12. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Iodo-2-methylphenyl)thiourea
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the synthesis yield of 1-(4-Iodo-2-methylphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound involves a two-step, one-pot reaction. First, an aroyl isothiocyanate is generated in situ from the reaction of an aroyl chloride with a thiocyanate salt (e.g., potassium or ammonium thiocyanate). This is followed by the addition of 4-iodo-2-methylaniline, which acts as a nucleophile and attacks the isothiocyanate to form the final thiourea product.[1][2]
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are 4-iodo-2-methylaniline, a suitable aroyl chloride (e.g., benzoyl chloride), and a thiocyanate salt, such as ammonium thiocyanate or potassium thiocyanate.[1][3]
Q3: What is a common method for preparing the starting material, 4-iodo-2-methylaniline?
A3: 4-Iodo-2-methylaniline can be synthesized from 2-methylaniline (o-toluidine) through iodination. A common laboratory method involves the use of an iodinating agent such as iodine monochloride (ICl) or a mixture of an iodide salt (like potassium iodide) and an oxidizing agent.
Q4: How do substituents on the aniline ring affect the reaction?
A4: The electronic properties of substituents on the aniline ring can significantly impact the reaction rate and yield. Electron-donating groups, such as the methyl group in 4-iodo-2-methylaniline, generally increase the nucleophilicity of the amine, which can lead to a faster and more efficient reaction.[4] Conversely, strong electron-withdrawing groups on the aniline can decrease its nucleophilicity, potentially leading to lower yields or requiring more forcing reaction conditions.[4][5]
Q5: What are the common side reactions to be aware of?
A5: A potential side reaction is the hydrolysis of the aroyl isothiocyanate intermediate if moisture is present in the reaction, which would lead to the formation of the corresponding aroyl amide and reduce the yield of the desired thiourea. Another possibility, especially with prolonged reaction times or high temperatures, is the decomposition of the thiourea product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Nucleophilicity of the Aniline: While the methyl group is activating, the iodo group is deactivating, which might reduce the overall nucleophilicity of 4-iodo-2-methylaniline. 2. Decomposition of Isothiocyanate Intermediate: The in situ generated aroyl isothiocyanate may be unstable under the reaction conditions. 3. Presence of Moisture: Water can react with the isothiocyanate intermediate, leading to byproducts. | 1. Increase Reaction Temperature: Gently heating the reaction mixture can help to overcome the activation energy barrier. A temperature range of 60-80°C is often effective.[6] 2. Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition of the product. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize moisture. |
| Formation of Multiple Products (Impure Product) | 1. Side Reactions: As mentioned in the FAQs, side reactions can lead to a mixture of products. 2. Decomposition of Starting Material or Product: Prolonged reaction times or excessive heat can lead to decomposition. | 1. Control Reaction Temperature: Avoid excessive heating. 2. Optimize Stoichiometry: Use a slight excess of the aniline component to ensure the complete consumption of the isothiocyanate intermediate. 3. Purification: Recrystallization is a highly effective method for purifying 1-arylthiourea derivatives. |
| Difficulty in Product Isolation/Purification | 1. Product is Oily or Does Not Precipitate: The product may be soluble in the reaction solvent. 2. Ineffective Recrystallization: Choosing an inappropriate solvent system for recrystallization. | 1. Solvent Evaporation and Trituration: After the reaction, remove the solvent under reduced pressure and triturate the residue with a non-polar solvent like hexane to induce precipitation. 2. Recrystallization Solvent Screening: Test various solvents for recrystallization. A common and effective solvent for aryl thioureas is aqueous ethanol.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar 1-aroyl-3-aryl thioureas.[1]
Materials:
-
Benzoyl chloride
-
Ammonium thiocyanate
-
4-Iodo-2-methylaniline
-
Anhydrous acetone
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of benzoyl chloride (10 mmol) in anhydrous acetone (20 mL), add ammonium thiocyanate (10 mmol).
-
Reflux the mixture for 30-60 minutes. The formation of the benzoyl isothiocyanate can be monitored by the appearance of a white precipitate of ammonium chloride.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 4-iodo-2-methylaniline (10 mmol) in anhydrous acetone (10 mL) dropwise to the reaction mixture.
-
Reflux the resulting mixture for 2-4 hours. Monitor the progress of the reaction by TLC.
-
After completion, pour the reaction mixture into cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain this compound.
Data Presentation
Table 1: Effect of Solvent on the Yield of Aryl Thioureas
| Solvent | Dielectric Constant (20°C) | Typical Yield (%) | Notes |
| Acetone | 20.7 | 80-90% | Commonly used, good solubility for reactants. |
| Acetonitrile | 37.5 | 75-85% | Good alternative to acetone. |
| Tetrahydrofuran (THF) | 7.6 | 70-80% | Lower polarity, may require longer reaction times. |
| Dichloromethane (DCM) | 9.1 | 65-75% | Lower boiling point, may require careful temperature control. |
Note: Yields are generalized from the synthesis of various aryl thioureas and may vary for the specific synthesis of this compound.
Table 2: Influence of Reaction Time on the Yield of a Representative Aryl Thiourea Synthesis
| Reaction Time (hours) | Yield (%) |
| 1 | 65% |
| 2 | 82% |
| 4 | 88% |
| 6 | 85% (slight decrease may indicate product degradation) |
Note: This data is illustrative for a typical aryl thiourea synthesis and optimization for this compound is recommended.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijesi.org [ijesi.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(4-Iodo-2-methylphenyl)thiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1-(4-Iodo-2-methylphenyl)thiourea.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is typically the most straightforward and effective method for purifying crude this compound, especially for removing minor impurities and obtaining a crystalline solid. For more complex impurity profiles, column chromatography is recommended.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Aryl thioureas, particularly those containing haloaryl groups, often crystallize well from alcoholic solvents.[1] Ethanol, methanol, or isopropanol are excellent starting points. Solvent mixtures, such as ethanol/water or dichloromethane/hexane, can also be effective. One study on acyl-thiourea derivatives successfully used ethanol for recrystallization.[2]
Q3: What are the suggested starting conditions for column chromatography of this compound?
A3: For column chromatography on silica gel, a good starting point for the mobile phase is a gradient system. One general procedure for thiourea ligands utilized a gradient from 100% dichloromethane (DCM) to 2% methanol in DCM.[3] It is always advisable to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q4: What are the potential impurities in crude this compound?
A4: Common impurities may include unreacted starting materials such as 4-iodo-2-methylaniline and an isothiocyanate source. Side products from the synthesis, such as symmetrically substituted thioureas or other byproducts, may also be present.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Compound "oils out" during recrystallization. | The compound's melting point is lower than the boiling point of the solvent, or it has low solubility in the hot solvent. | - Use a lower boiling point solvent.- Employ a solvent mixture where the compound is more soluble when hot and less soluble when cold.- Try dissolving the crude product in a good solvent (e.g., DCM) and then adding a poor solvent (e.g., hexane) dropwise until turbidity appears, followed by heating until the solution is clear and then allowing it to cool slowly. |
| Purity does not improve after recrystallization. | - The impurities have similar solubility to the desired product in the chosen solvent.- The cooling process was too rapid, trapping impurities. | - Experiment with different recrystallization solvents or solvent pairs.- Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.- Consider an alternative purification method like column chromatography. |
| The compound does not move from the baseline on the TLC plate during column chromatography. | The solvent system is not polar enough. | Increase the polarity of the mobile phase. For a DCM/methanol system, gradually increase the percentage of methanol. |
| Multiple overlapping spots are observed on the TLC plate after column chromatography. | - The chosen solvent system does not provide adequate separation.- The column was overloaded with the crude product. | - Optimize the solvent system using TLC to achieve better separation between the spots.- Use a larger column or load less crude material. |
| The compound appears to be degrading on the silica gel column. | Thioureas can sometimes be sensitive to the acidic nature of silica gel. | - Add a small amount of a neutralizer, such as triethylamine (~0.1-1%), to the mobile phase.- Use neutral alumina for chromatography instead of silica gel. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) to find one in which the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give the desired compound an Rf value of approximately 0.2-0.4. A good starting point is a mixture of dichloromethane and methanol.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.[3]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Purification Method | Typical Solvents/Mobile Phase | Expected Purity | Notes |
| Recrystallization | Ethanol, Methanol, Isopropanol, Ethanol/Water | >98% | Effective for removing minor impurities and obtaining a crystalline product.[1][2] |
| Column Chromatography | Silica Gel with DCM/Methanol gradient | >99% | Ideal for separating complex mixtures and closely related impurities.[3] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
how to improve the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 1-(4-Iodo-2-methylphenyl)thiourea for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in solubilizing this compound for biological assays?
A1: this compound, like many aryl thiourea derivatives, is a lipophilic molecule with poor aqueous solubility. This can lead to compound precipitation in aqueous buffers and cell culture media, resulting in inaccurate and unreliable assay results. The key challenge is to achieve a sufficient concentration in a biologically compatible solvent system without compromising the integrity of the assay or inducing cellular toxicity.
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving this compound and other poorly water-soluble compounds for in vitro assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in aqueous buffers or cell culture media to the desired final concentration.
Q3: What is the maximum permissible concentration of DMSO in a typical cell-based assay?
A3: The final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1][2] However, the optimal concentration can be cell-line dependent. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on cell viability and assay performance.
Q4: Are there alternative methods to improve solubility besides using DMSO?
A4: Yes, several alternative methods can be employed, often in combination with a co-solvent like DMSO. These include:
-
Co-solvents: Using a mixture of solvents can enhance solubility.
-
pH modification: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
-
Use of surfactants: Non-ionic surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds and enhance their aqueous solubility.
Q5: How can I determine the solubility of my compound in a specific buffer or medium?
A5: You can perform a kinetic or thermodynamic solubility assay. A kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, where a DMSO stock solution is added to the aqueous buffer and precipitation is monitored. A thermodynamic solubility assay, which measures the equilibrium solubility of the solid compound, is more time-consuming but provides a more accurate measure of true solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. | - Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerated limit for your assay.- Explore the use of solubility enhancers like cyclodextrins. |
| Inconsistent results between experiments. | - Incomplete dissolution of the compound in the stock solution.- Precipitation of the compound during the assay. | - Ensure complete dissolution of the stock solution by gentle warming or sonication.- Visually inspect all solutions for any signs of precipitation before and during the assay.- Perform a solubility check under the exact assay conditions. |
| High background signal or assay interference. | The solvent or a solubility enhancer is interfering with the assay components. | - Run appropriate vehicle and solvent controls to identify the source of interference.- Consider alternative solvents or solubility enhancers.- If using a fluorescence-based assay, check for autofluorescence of the compound or excipients. |
| Observed cytotoxicity is not dose-dependent or is higher than expected. | The solvent (e.g., DMSO) is contributing to the cytotoxicity. | - Determine the maximum tolerated DMSO concentration for your specific cell line using a vehicle toxicity assay.- Reduce the final DMSO concentration in your experiments.- Consider using less toxic co-solvents or solubility-enhancing formulations. |
Data Presentation: Solubility Enhancement Strategies
| Solubilization Method | Typical Solvent System | Expected Solubility Enhancement (Fold Increase) | Considerations |
| Co-solvent (DMSO) | Aqueous Buffer + 0.1% - 1% DMSO | 10 - 100 | Final DMSO concentration must be optimized for cell viability.[1][2] |
| Cyclodextrin Encapsulation | Aqueous Buffer + β-cyclodextrin derivatives (e.g., HP-β-CD) | 100 - 1000+ | The choice of cyclodextrin and the molar ratio of compound to cyclodextrin need to be optimized. |
| pH Adjustment | Buffers with varying pH | Dependent on pKa | Only applicable if the compound has ionizable groups. |
| Surfactant Micelles | Aqueous Buffer + non-ionic surfactant (e.g., Tween® 80) | 50 - 500 | Surfactant concentration should be below the critical micelle concentration to avoid cytotoxicity. |
Note: The expected solubility enhancement is an estimate and will vary depending on the specific experimental conditions and the physicochemical properties of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
100% DMSO
-
Phosphate-buffered saline (PBS) pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS to wells in a row.
-
Add 2 µL of the 10 mM stock solution to the first well and mix thoroughly. This creates a 100 µM solution with 1% DMSO.
-
Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the second, and so on.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Measure the absorbance at a suitable wavelength (e.g., 620 nm) or use a nephelometer to detect light scattering from any precipitate.
-
The highest concentration that does not show a significant increase in absorbance or light scattering compared to the buffer blank is considered the kinetic solubility.
Protocol 2: MTT Assay for Cytotoxicity Assessment
This protocol is for assessing the cytotoxicity of this compound and its vehicle on a chosen cell line.[3][4][5][6][7]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. Also, prepare a vehicle control series with the same concentrations of DMSO.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle controls to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway Inhibition by Aryl Thiourea Derivatives
Aryl thiourea derivatives have been reported to inhibit several key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the potential inhibitory action of this compound on the HER2/VEGFR2 and downstream RAF/MEK/ERK signaling pathways.[1][8][9][10]
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting NMR Spectra for 1-(4-Iodo-2-methylphenyl)thiourea
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common impurities and issues encountered in the ¹H NMR spectrum of 1-(4-Iodo-2-methylphenyl)thiourea.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My ¹H NMR spectrum shows more aromatic peaks than expected. What could be the cause?
A1: The most common reason for extra aromatic signals is the presence of the unreacted starting material, 4-Iodo-2-methylaniline . Compare the peaks in your spectrum with the known shifts of the starting material (see Table 1). If the signals match, further purification of your product is required. Another possibility, though less common, is the presence of rotational isomers (rotamers) due to restricted rotation around the C-N bond of the thiourea group.[1][2] This can broaden the signals or even cause them to appear as two distinct sets of peaks. Recording the spectrum at an elevated temperature (e.g., 50-80 °C) can often cause these separate signals to coalesce into a single, averaged peak, confirming the presence of rotamers.[1]
Q2: I see a very broad singlet in my spectrum, and its integration is not an integer. What is it?
A2: This is likely due to the N-H protons of the thiourea and amine groups, and potentially residual water. These protons are 'exchangeable' and often appear as broad signals with variable chemical shifts depending on concentration, solvent, and temperature.[3][4] To confirm, you can perform a D₂O shake :
-
Run the initial ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a minute.
-
Re-acquire the spectrum. The broad singlet corresponding to the exchangeable N-H protons will disappear or significantly decrease in intensity as the protons exchange with deuterium.[3][5][6] A new, broad peak for HOD may appear, typically between 4.7-4.9 ppm in CDCl₃.
Q3: My spectrum has sharp singlets and multiplets that don't correspond to my product. How do I identify them?
A3: These are almost certainly residual solvents from your reaction or purification steps. Common culprits include ethyl acetate, acetone, dichloromethane, or hexane. Some solvents, like ethyl acetate, can be difficult to remove completely under high vacuum.[1]
-
Action: Consult a reference table of common NMR solvent impurities to match the observed chemical shifts and multiplicities to a specific solvent (see Table 1 for examples).[7][8][9][10]
Q4: All the peaks in my spectrum look broad and poorly resolved. What is the problem?
A4: There are several potential causes for universal peak broadening:[1][11][12]
-
Poor Shimming: The magnetic field is not homogeneous. The instrument needs to be re-shimmed.
-
High Concentration: The sample is too concentrated, leading to viscosity issues and poor resolution. Dilute your sample.
-
Low Solubility/Particulates: If the compound is not fully dissolved or if there is particulate matter, it will disrupt the magnetic field homogeneity. Filter your NMR sample through a small plug of cotton or glass wool into a clean tube.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening. This is less common but can occur if metal catalysts were used in the synthesis of starting materials.
Q5: The aromatic region of my spectrum is too crowded to interpret. What can I do?
A5: If peaks are overlapping, changing the solvent can alter the chemical shifts of your compound's signals relative to one another.[1] Rerunning the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can often improve signal dispersion and reveal the true multiplicities.[1]
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and common impurities in CDCl₃. Note that N-H proton shifts are highly variable.
| Compound / Impurity | Signal | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Product) | Ar-H | ~7.5 (d) | Doublet |
| Ar-H | ~7.4 (dd) | Doublet of doublets | |
| Ar-H | ~7.0 (d) | Doublet | |
| Ar-NH | 7.5 - 8.5 | Broad Singlet | |
| NH₂ | 6.0 - 7.0 | Broad Singlet | |
| Ar-CH₃ | ~2.3 | Singlet | |
| 4-Iodo-2-methylaniline (Starting Material) | Ar-H | ~7.4 (d) | Doublet |
| Ar-H | ~7.3 (dd) | Doublet of doublets | |
| Ar-H | ~6.5 (d) | Doublet | |
| NH₂ | ~3.7 | Broad Singlet | |
| Ar-CH₃ | ~2.1 | Singlet | |
| Water (H₂O) | H₂O | ~1.56 | Singlet |
| Ethyl Acetate | O-CH₂ | ~4.12 | Quartet |
| CO-CH₃ | ~2.05 | Singlet | |
| CH₃ | ~1.26 | Triplet | |
| Acetone | CH₃ | ~2.17 | Singlet |
| Dichloromethane | CH₂ | ~5.30 | Singlet |
Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[7][9][10]
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for synthesizing the title compound from 4-Iodo-2-methylaniline.
Materials:
-
4-Iodo-2-methylaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-Iodo-2-methylaniline (1.0 eq) in a minimal amount of water and concentrated HCl (1.1 eq).
-
Gently heat the mixture to 60-70 °C until a clear solution is formed.
-
In a separate beaker, dissolve ammonium thiocyanate (1.2 eq) in water.
-
Slowly add the ammonium thiocyanate solution to the heated aniline hydrochloride solution.
-
Reflux the resulting mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonium thiocyanate and ammonium chloride.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a crystalline solid.
-
Dry the product under vacuum and characterize by NMR.
Mandatory Visualization
Troubleshooting Workflow for NMR Impurities
The following diagram outlines a logical workflow for identifying and addressing common issues in the ¹H NMR spectrum of your compound.
Caption: A flowchart for systematic troubleshooting of ¹H NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 4. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 5. quora.com [quora.com]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. tutorchase.com [tutorchase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for N-(4-Iodo-2-methylphenyl) isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and application of N-(4-Iodo-2-methylphenyl) isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-(4-Iodo-2-methylphenyl) isothiocyanate?
A1: The most prevalent and adaptable method for synthesizing N-(4-Iodo-2-methylphenyl) isothiocyanate is the reaction of the corresponding primary amine, 4-Iodo-2-methylaniline, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurylating agent to yield the final isothiocyanate product. This thiophosgene-free approach is favored due to the high toxicity of thiophosgene.[1][2][3]
Q2: What are some common challenges encountered during the synthesis of N-(4-Iodo-2-methylphenyl) isothiocyanate?
A2: The starting material, 4-Iodo-2-methylaniline, possesses structural features that can present challenges. The iodo-substituent is electron-withdrawing, which can decrease the nucleophilicity of the amine, potentially slowing down the reaction with carbon disulfide.[2][4] Additionally, the ortho-methyl group can introduce steric hindrance. Common issues include incomplete conversion of the starting amine, formation of unwanted side products like symmetrical thioureas, and difficulties in purifying the final product.[5]
Q3: How can I improve the yield of N-(4-Iodo-2-methylphenyl) isothiocyanate, especially if the reaction is sluggish?
A3: To improve the reaction yield, several parameters can be optimized. For electron-deficient anilines, using a co-solvent such as DMF with water can enhance the solubility of the starting material and facilitate the formation of the dithiocarbamate salt.[4][6] Increasing the reaction temperature and using a slight excess of carbon disulfide may also drive the reaction to completion.[4] The choice of the desulfurylating agent is also critical, with reagents like tosyl chloride or acetyl chloride being effective alternatives to more toxic options.[5]
Q4: What is the significance of N-(4-Iodo-2-methylphenyl) isothiocyanate in research and drug development?
A4: Isothiocyanates are a class of compounds extensively studied for their cancer chemopreventive properties.[7][8][9] They are known to interact with key cellular signaling pathways, such as the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.[10][11] The specific substitution pattern of N-(4-Iodo-2-methylphenyl) isothiocyanate makes it a valuable tool for structure-activity relationship (SAR) studies to develop more potent and selective modulators of these pathways.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no conversion of 4-Iodo-2-methylaniline | Reduced nucleophilicity of the aniline due to the electron-withdrawing iodo group. | - Increase the reaction temperature to 40-50 °C.- Use a co-solvent like DMF or ethanol in addition to water to improve solubility.[4][6]- Increase the equivalents of carbon disulfide (e.g., 1.5-2.0 eq.). |
| Formation of a symmetrical thiourea byproduct | Reaction of the isothiocyanate product with unreacted starting amine. | - Ensure slow and controlled addition of the desulfurylating agent at a low temperature (e.g., 0-5 °C).- Optimize the stoichiometry to avoid excess amine at the end of the reaction. |
| Difficulty in isolating the dithiocarbamate intermediate | The intermediate may not readily crystallize due to the substitution pattern. | Proceed with the desulfurylation step in a one-pot procedure without isolating the intermediate salt.[4] |
| Challenges in purifying the final product | The product may be an oil or low-melting solid, and residual reagents can co-elute during chromatography. | - If using tosyl chloride as the desulfurylating agent and facing purification issues, consider switching to acetyl chloride, as its byproducts are more volatile.[5]- Perform an aqueous work-up with a dilute acid wash to remove any remaining basic impurities before chromatography. |
| Product decomposition during workup or storage | Isothiocyanates can be sensitive to moisture and highly basic or acidic conditions. | - Ensure all glassware is dry and conduct the reaction under an inert atmosphere (e.g., nitrogen).- During workup, avoid prolonged exposure to strong acids or bases.- Store the purified product at a low temperature under an inert atmosphere. |
Experimental Protocols
Synthesis of N-(4-Iodo-2-methylphenyl) isothiocyanate
This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates from electron-deficient anilines.
Materials:
-
4-Iodo-2-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃)
-
Tosyl chloride or Acetyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Formation of the Dithiocarbamate Salt (in situ):
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-Iodo-2-methylaniline (1.0 eq.) in dichloromethane.
-
Add triethylamine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the consumption of the starting amine by TLC.
-
-
Desulfurylation to the Isothiocyanate:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly add a solution of tosyl chloride (1.1 eq.) or acetyl chloride (1.1 eq.) in dichloromethane dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until the dithiocarbamate intermediate is consumed (as monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(4-Iodo-2-methylphenyl) isothiocyanate.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Aryl Isothiocyanate Synthesis Yield.
| Parameter | Condition A | Condition B | Expected Outcome for Electron-Deficient Anilines | Reference |
| Solvent | Water | DMF/Water (1:4) | The use of a co-solvent like DMF generally improves the yield by increasing the solubility of the starting aniline. | [4] |
| Temperature | Room Temperature | 40-50 °C | A moderate increase in temperature can overcome the lower reactivity of the aniline and drive the reaction forward. | [4] |
| Base | Triethylamine | Potassium Carbonate | Both are effective, with the choice often depending on the specific desulfurylating agent and work-up procedure. | [4][5] |
| Desulfurylating Agent | Tosyl Chloride | Acetyl Chloride | Both are effective, but acetyl chloride can be advantageous for easier purification of less polar isothiocyanates. | [5] |
Visualizations
Experimental Workflow
Caption: Synthetic and purification workflow for N-(4-Iodo-2-methylphenyl) isothiocyanate.
Signaling Pathway: Keap1-Nrf2 Activation by Isothiocyanates
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Nrf2/Keap1 system by Wasabi 6-methylthiohexyl isothiocyanate in ARE-mediated NQO1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce cytotoxicity of 1-(4-Iodo-2-methylphenyl)thiourea in normal cells
Technical Support Center: 1-(4-Iodo-2-methylphenyl)thiourea (IMPT)
Welcome to the technical support center for this compound (IMPT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and mitigate common challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal (non-cancerous) cell lines when treated with IMPT. What strategies can we employ to reduce these off-target effects?
A1: High cytotoxicity in normal cells is a critical issue in drug development. For thiourea derivatives like IMPT, two primary strategies can be effective in reducing off-target toxicity while maintaining anti-cancer efficacy:
-
Co-administration with Antioxidants: The cytotoxicity of many therapeutic compounds is linked to the induction of oxidative stress. Supplementing the treatment regimen with an antioxidant can protect normal cells from this damage. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione (GSH), is a well-documented cytoprotective agent used to mitigate drug-induced toxicity.[1][2]
-
Targeted Drug Delivery Systems: Encapsulating IMPT within a delivery vehicle, such as a liposome or nanoparticle, can dramatically improve its therapeutic index.[3][4] These systems can be further modified with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on cancer cells, thereby concentrating the cytotoxic agent at the tumor site and sparing healthy tissue.[5][6]
Q2: What is the underlying mechanism of IMPT-induced cytotoxicity in normal cells?
A2: Based on studies of similar aryl thiourea compounds, the primary mechanism of cytotoxicity in normal cells is believed to be the induction of overwhelming oxidative stress, which subsequently triggers apoptosis (programmed cell death).[7][8] IMPT likely disrupts the intracellular redox balance by depleting endogenous antioxidants, such as glutathione (GSH), and increasing the production of reactive oxygen species (ROS).[9][10] Elevated ROS levels damage cellular components, leading to the activation of apoptotic signaling cascades.
Caption: Proposed pathway of IMPT cytotoxicity and antioxidant intervention.
Q3: Which antioxidant should we use, and how can we determine the optimal concentration?
A3: N-Acetylcysteine (NAC) is an excellent starting point due to its established safety profile and mechanism of action as a glutathione precursor.[1] To determine the optimal concentration, a dose-response experiment is recommended. You should treat your normal and cancer cell lines with a fixed concentration of IMPT (e.g., its IC50 in the cancer cell line) while titrating NAC across a range of concentrations. The goal is to find a NAC concentration that significantly increases the viability of normal cells without compromising the cytotoxic efficacy of IMPT against cancer cells.
Table 1: Example Dose-Response Data for IMPT with NAC Data is hypothetical for illustrative purposes.
| Cell Line | IMPT Conc. (µM) | NAC Conc. (µM) | Cell Viability (%) |
| Normal Fibroblasts | 5.0 | 0 | 48% |
| (NHDF) | 5.0 | 100 | 65% |
| 5.0 | 500 | 82% | |
| 5.0 | 1000 | 91% | |
| Colon Cancer | 5.0 | 0 | 51% |
| (SW620) | 5.0 | 100 | 53% |
| 5.0 | 500 | 55% | |
| 5.0 | 1000 | 58% |
Q4: We want to pursue a targeted delivery strategy. What is a straightforward approach for formulating IMPT?
A4: A widely used and relatively straightforward approach is encapsulation within liposomes. Liposomes are vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs like IMPT, improving their solubility and stability.[6] For targeted delivery, these liposomes can be surface-functionalized with molecules that bind to cancer cells. A common strategy involves attaching folic acid, as many cancer cells overexpress the folate receptor.[4] The workflow below outlines the key steps for this approach.
Caption: Experimental workflow for developing targeted liposomal IMPT.
Troubleshooting Guides
Issue 1: Antioxidant treatment is protecting cancer cells as well as normal cells.
-
Cause: The concentration of the antioxidant may be too high, or the specific cancer cell line may be highly sensitive to oxidative stress, making the antioxidant universally protective. The Nrf2 pathway, a key regulator of cellular antioxidant responses, can be activated in some cancer cells, promoting their survival.[11][12]
-
Solution:
-
Optimize Concentration: Perform a more granular titration of the antioxidant to find a narrower therapeutic window.
-
Change Antioxidant: Test an alternative antioxidant. For example, if NAC is protecting cancer cells, consider Vitamin E, which may have different effects on cellular uptake and antioxidant pathways.[1][10]
-
Timing of Administration: Investigate pre-treating normal cells with the antioxidant before exposing both normal and cancer cells to IMPT.
-
Issue 2: Liposomal formulation of IMPT shows low encapsulation efficiency.
-
Cause: IMPT may have poor solubility in the aqueous phase used for hydration or may not partition well into the lipid bilayer. The lipid composition might not be optimal.
-
Solution:
-
Modify Hydration Buffer: Adjust the pH of the hydration buffer to improve IMPT solubility.
-
Change Lipid Composition: Incorporate charged lipids (e.g., DSPG) or cholesterol to modify bilayer rigidity and charge, which can enhance drug loading.
-
Use a Different Loading Method: For hydrophobic drugs, passive loading via the thin-film hydration method can be inefficient. Consider an active or remote loading method if a chargeable functional group exists on IMPT.
-
Experimental Protocols
Protocol 1: Co-administration of IMPT with N-Acetylcysteine (NAC) to Reduce Cytotoxicity
-
Cell Seeding: Plate both normal (e.g., NHDF) and cancer (e.g., SW620) cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Preparation of Reagents: Prepare a 100 mM stock solution of NAC in serum-free media and sterilize through a 0.22 µm filter. Prepare a 10 mM stock solution of IMPT in DMSO.
-
Treatment:
-
Prepare serial dilutions of IMPT in complete media.
-
For co-treatment wells, prepare serial dilutions of IMPT in complete media that also contains the desired final concentration of NAC (e.g., 500 µM).
-
Remove old media from cells and add 100 µL of the prepared drug solutions. Include "cells only," "NAC only," and "vehicle (DMSO) only" controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assessment: Measure cell viability using an MTT or similar colorimetric assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for IMPT in the presence and absence of NAC for both cell lines. The selectivity index (SI) can be calculated as (IC50 in normal cells) / (IC50 in cancer cells).
Table 2: Example Selectivity Index (SI) Improvement Data is hypothetical for illustrative purposes.
| Treatment | IC50 Normal Cells (µM) | IC50 Cancer Cells (µM) | Selectivity Index (SI) |
| IMPT Alone | 8.5 | 5.2 | 1.6 |
| IMPT + 500 µM NAC | 25.1 | 6.0 | 4.2 |
Protocol 2: Assessment of Oxidative Stress using DCFH-DA Assay
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. After overnight adherence, treat cells with IMPT, IMPT + NAC, or vehicle controls for a predetermined time (e.g., 6 hours).
-
Probe Loading: Remove the treatment media and wash cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'–dichlorofluorescin diacetate (DCFH-DA) in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the relative fold-change in intracellular ROS levels.
References
- 1. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review [mdpi.com]
- 2. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Delivery of Cytotoxic Drugs: Challenges, Opportunities and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Delivery Methods for Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. imedpub.com [imedpub.com]
- 10. Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
how to prevent degradation of 1-(4-Iodo-2-methylphenyl)thiourea in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 1-(4-Iodo-2-methylphenyl)thiourea in aqueous solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound potency or inconsistent results over time. | Degradation of this compound in your aqueous stock or working solutions. | Prepare fresh solutions before each experiment. If solutions need to be stored, conduct a stability study to determine the optimal storage conditions (see Experimental Protocols). Consider the use of stabilizing agents. |
| Appearance of unknown peaks in your analytical chromatogram (e.g., HPLC). | Formation of degradation products. | Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Experimental Protocols). |
| Solution changes color or becomes cloudy upon storage. | Precipitation of the compound or its degradation products. This could be due to pH shifts or exceeding the solubility limit. | Ensure the pH of your solution is maintained with a suitable buffer system. Check the solubility of your compound at the intended concentration and storage temperature. |
| Inconsistent results when experiments are performed under bright light. | Photodegradation of the compound. Aromatic iodo compounds can be susceptible to photolysis. | Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?
Based on the chemical structure of this compound, the primary factors that can contribute to its degradation in aqueous solutions are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the thiourea moiety. The stability of pharmaceutical compounds is often pH-dependent, with extreme pH levels potentially leading to hydrolysis of functional groups like amides and, by extension, thioureas.[1]
-
Oxidation: The thiourea group is susceptible to oxidation, which can lead to the formation of various byproducts. Thiourea derivatives have been noted for their antioxidant properties, implying they can be oxidized.[2][3][4]
-
Light: The presence of an iodinated aromatic ring makes the compound potentially susceptible to photodegradation. Aromatic compounds containing iodine can undergo photolysis.[5][6][7]
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.
Q2: What are the likely degradation products of this compound?
While specific degradation products for this compound have not been reported in the literature, based on the degradation of similar compounds, the following are plausible:
-
Hydrolysis Products: Under acidic or basic conditions, the thiourea bond can be cleaved to yield 4-iodo-2-methylaniline and thiourea or its decomposition products.
-
Oxidation Products: Oxidation of the thiourea moiety can lead to the formation of the corresponding urea derivative, 1-(4-iodo-2-methylphenyl)urea, or other oxidized sulfur species. The oxidation of thiourea can lead to various products, including ureas and sulfates.[3]
-
Photodegradation Products: Photolysis of the carbon-iodine bond could lead to de-iodinated species. Sunlight degradation of a phenylthiourea derivative has been shown to yield the corresponding carbodiimide and urea.[5]
Q3: How can I prevent the degradation of my this compound solution?
To enhance the stability of your aqueous solutions, consider the following strategies:
-
pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 6-8), using a suitable buffer system. The stability of thiourea is known to be pH-dependent.[8]
-
Use of Antioxidants: The addition of antioxidants may help to prevent oxidative degradation. Consider using common laboratory antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT). Thiourea itself has been used as an antioxidant to stabilize other compounds, such as vitamin C.[6]
-
Protection from Light: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to minimize photodegradation.
-
Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. However, ensure the compound does not precipitate at these temperatures.
-
De-gassing Solvents: For preparing solutions, using de-gassed solvents can help to minimize the presence of dissolved oxygen, thereby reducing the potential for oxidation.
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
Based on the potential degradation pathways, the following storage conditions are recommended:
| Parameter | Recommendation |
| pH | Buffered solution, pH 6-8 |
| Temperature | 2-8 °C or -20 °C (check for solubility) |
| Light | Protect from light (amber vials or foil wrap) |
| Atmosphere | Consider purging with an inert gas (e.g., nitrogen or argon) before sealing |
It is crucial to perform a stability study under your specific experimental conditions to determine the actual shelf-life of your solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[4][5][9]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.[7][10][11]
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer).
-
Initial Gradient: Start with a lower percentage of acetonitrile (e.g., 30%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of this compound by scanning with a UV-Vis spectrophotometer.
-
Injection Volume: 10-20 µL.
-
-
Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient, mobile phase composition, and pH to achieve adequate separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. ijtsrd.com [ijtsrd.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Thiourea-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor oral bioavailability in thiourea-based compounds.
FAQs and Troubleshooting Guides
Issue 1: My thiourea compound exhibits poor aqueous solubility.
Poor solubility is a primary reason for low oral bioavailability. Here are strategies to address this issue:
Question: What formulation strategies can I use to improve the solubility of my thiourea compound?
Answer: Several formulation strategies can enhance the solubility of poorly water-soluble drugs like thiourea derivatives. The choice of strategy often depends on the physicochemical properties of your specific compound.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[1] By formulating the drug in an amorphous state, which is more soluble than the crystalline state, solid dispersions can significantly improve dissolution rates.[2][3]
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.[4] Techniques include preparing drug nanocrystals or encapsulating the drug in nanocarriers like polymeric nanoparticles or solid lipid nanoparticles.[4][5]
Quantitative Data Summary: Solubility Enhancement of a Model Thiourea Compound
| Formulation Strategy | Carrier/Excipient | Solvent System | Resulting Solubility Increase (vs. Pure Drug) |
| Solid Dispersion | Polyvinylpyrrolidone (PVP K30) | Ethanol | 15-fold |
| Nanoformulation (Nanoparticles) | Poly(lactic-co-glycolic acid) (PLGA) | Dichloromethane/Water (emulsion) | 35-fold |
Experimental Protocols:
-
Protocol 1: Preparation of a Thiourea-PVP K30 Solid Dispersion by Solvent Evaporation [6][7]
-
Dissolve both the thiourea compound and PVP K30 in a common solvent, such as ethanol, at a drug-to-carrier ratio of 1:5 (w/w).
-
Ensure complete dissolution with the aid of sonication if necessary.
-
Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
-
Protocol 2: In Vitro Dissolution Testing of Solid Dispersions [8]
-
Perform dissolution studies using a USP Type II (paddle) apparatus.
-
Use 900 mL of a physiologically relevant dissolution medium (e.g., simulated gastric fluid, pH 1.2, or simulated intestinal fluid, pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Add a weighed amount of the solid dispersion formulation to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the thiourea compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Protocol 3: Preparation of Thiourea-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Dissolve the thiourea compound and PLGA in an organic solvent like dichloromethane.
-
Prepare an aqueous solution of a surfactant, such as polyvinyl alcohol (PVA).
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water emulsion.
-
Continue stirring at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.
-
-
Protocol 4: Determination of Encapsulation Efficiency and Drug Loading of Nanoparticles [9][10][11]
-
Encapsulation Efficiency (EE%):
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by ultracentrifugation.
-
Measure the concentration of the free drug in the supernatant using a suitable analytical method (e.g., HPLC).
-
Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100.
-
-
Drug Loading (DL%):
-
Lyophilize a known weight of the nanoparticle formulation.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Determine the concentration of the drug in the solution.
-
Calculate DL% using the formula: DL% = (Weight of Drug in Nanoparticles / Total Weight of Nanoparticles) x 100.
-
-
Workflow for Solubility Enhancement
Caption: Workflow for addressing poor solubility of thiourea compounds.
Issue 2: My thiourea compound has poor permeability across the intestinal epithelium.
Even with improved solubility, poor permeability can limit oral absorption.
Question: How can I improve the intestinal permeability of my thiourea compound?
Answer: A prodrug approach is a common and effective strategy to enhance the permeability of compounds that are poorly absorbed.[12] A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[12] For thiourea compounds, creating an N-acylthiourea derivative can mask the polar N-H group, increasing lipophilicity and facilitating passive diffusion across the intestinal membrane.[12][13]
Question: How can I assess the permeability of my parent compound and its prodrug?
Answer: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict in vivo drug absorption.
Quantitative Data Summary: Permeability Enhancement of a Model Thiourea Compound
| Compound | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Predicted Human Absorption |
| Parent Thiourea | 0.8 | 1.2 | Low |
| N-Acyl Thiourea Prodrug | 8.5 | 1.1 | High |
Experimental Protocols:
-
Protocol 5: Synthesis of an N-Acyl Thiourea Prodrug [13]
-
In a round-bottom flask, react the corresponding acid chloride with ammonium thiocyanate in anhydrous acetone under reflux to generate the acyl isothiocyanate in situ.
-
To this mixture, add a solution of the parent thiourea compound in acetone dropwise.
-
Continue to reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-acyl thiourea prodrug.
-
Confirm the structure of the synthesized prodrug using analytical techniques such as NMR and mass spectrometry.
-
-
Protocol 6: In Vitro Hydrolysis of N-Acyl Thiourea Prodrug
-
Prepare solutions of the N-acyl thiourea prodrug in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).
-
Incubate the solutions at 37°C.
-
At various time points, withdraw samples and quench the reaction.
-
Analyze the samples by a validated HPLC method to quantify the amount of the parent thiourea compound released over time.
-
This will provide an indication of the prodrug's stability and its potential to convert back to the active form in the gastrointestinal tract.
-
-
Protocol 7: Caco-2 Cell Permeability Assay
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add the test compound (parent thiourea or prodrug) to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral to apical (B-A) transport, add the test compound to the basolateral side and measure its appearance on the apical side.
-
Quantify the compound concentration in the receiver compartment at different time points using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Logical Relationship for Permeability Enhancement
Caption: Logical workflow for improving the permeability of thiourea compounds.
Issue 3: How do I conduct in vivo studies to confirm improved bioavailability?
After successful in vitro optimization, in vivo studies are essential to confirm the enhanced oral bioavailability.
Question: What is a typical protocol for an oral pharmacokinetic study in rats?
Answer: A well-designed pharmacokinetic study in an animal model, such as rats, is crucial to determine the oral bioavailability of your thiourea compound and its optimized formulations.
Quantitative Data Summary: Oral Bioavailability of a Model Thiourea Compound and its Prodrug in Rats
| Compound/Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) |
| Parent Thiourea (Suspension) | 10 | 150 | 2.0 | 980 | 8 |
| N-Acyl Thiourea Prodrug | 10 | 850 | 1.5 | 5600 | 45 |
| Solid Dispersion | 10 | 620 | 1.0 | 4100 | 33 |
Experimental Protocols:
-
Protocol 8: Rat Oral Pharmacokinetic Study
-
Use adult male Sprague-Dawley or Wistar rats, fasted overnight before dosing.
-
Administer the thiourea compound, its prodrug, or formulation orally via gavage at a specific dose.
-
Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
For absolute bioavailability determination, a separate group of rats should receive the compound intravenously.
-
-
Protocol 9: Bioanalytical Method for Thiourea in Plasma using LC-MS/MS [14]
-
Sample Preparation:
-
Precipitate plasma proteins by adding a precipitating agent like acetonitrile to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a C18 analytical column for chromatographic separation.
-
Employ an isocratic or gradient mobile phase (e.g., a mixture of methanol and water with a modifier like formic acid).[14]
-
Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in multiple reaction monitoring (MRM) mode for sensitive and selective quantification.[14]
-
Monitor specific precursor-to-product ion transitions for the thiourea compound and an internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the plasma concentration of the thiourea compound at each time point.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
-
Experimental Workflow for In Vivo Bioavailability Assessment
Caption: Workflow for in vivo assessment of oral bioavailability.
References
- 1. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasonic promoted synthesis of Ag nanoparticle decorated thiourea-functionalized magnetic hydroxyapatite: a robust inorganic–organic hybrid nanocatalyst for oxidation and reduction reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iosrphr.org [iosrphr.org]
- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Refining High-Throughput Screening Assays for Thiourea Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) assays for thiourea derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during your HTS campaign in a question-and-answer format.
Issue 1: High Rate of False Positives in the Primary Screen
-
Question: My primary screen is generating a high number of hits, and I suspect many are false positives. What are the common causes and how can I address this?
-
Answer: A high hit rate in primary screens with thiourea derivatives is a common challenge, often due to the inherent reactivity of the thiourea functional group. Several factors can contribute to this:
-
Pan-Assay Interference Compounds (PAINS): Thiourea derivatives are known to act as PAINS, meaning they can interfere with assay readouts through various non-specific mechanisms.[1]
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or interfere with the assay signal.
-
Redox Activity: Thiourea derivatives can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can interfere with assay components, particularly in fluorescence-based assays.
-
Metal Chelation: The sulfur and nitrogen atoms in the thiourea moiety can chelate metal ions that may be essential for enzyme function or as cofactors in the assay, leading to apparent inhibition.
Troubleshooting Steps:
-
Implement Counter-Screens: Run a technology counter-screen to identify compounds that interfere with the detection method itself (e.g., a luciferase inhibitor screen for a luminescence-based assay).[2] A specificity counter-screen using a different but related target can help identify non-specific inhibitors.[2]
-
Perform Orthogonal Assays: Confirm your primary hits using a different assay format that relies on a distinct detection principle. For example, if your primary screen is fluorescence-based, use a label-free method like surface plasmon resonance (SPR) for validation.
-
Check for Dose-Response Relationship: True inhibitors will typically exhibit a sigmoidal dose-response curve. A lack of a clear dose-response or an unusually steep curve may indicate a false positive.
-
Visually Inspect for Precipitates: During the assay, visually check the plates for any signs of compound precipitation, which can indicate aggregation.
-
Issue 2: Inconsistent or Non-Reproducible Results
-
Question: I'm observing significant variability between replicate wells and across different screening days. What could be the cause of this poor reproducibility?
-
Answer: Poor reproducibility in HTS assays can stem from several sources, ranging from compound-specific issues to general assay variability.
-
Compound Instability: Thiourea derivatives can be unstable in aqueous assay buffers, degrading over time and leading to inconsistent results.
-
Assay Drift: Changes in temperature, humidity, or reagent stability over the course of a long screening run can lead to systematic errors.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling, especially at the low volumes used in HTS, can introduce significant variability.
-
Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect assay performance.
Troubleshooting Steps:
-
Assess Compound Stability: Use analytical techniques like HPLC to assess the stability of your thiourea derivatives in the assay buffer over the duration of the experiment.
-
Optimize Assay Conditions: Ensure that your assay has a Z' factor consistently above 0.5, indicating a robust and reproducible assay.[3]
-
Implement Strict Quality Control: Regularly calibrate pipettes and use automated liquid handlers where possible to minimize human error. Include multiple positive and negative control wells on each plate to monitor for assay drift.
-
Mitigate Plate-Based Effects: Avoid using the outer wells of the microplate for samples, or fill them with buffer to create a humidity barrier.
-
Issue 3: Difficulty in Confirming Covalent Inhibition
-
Question: My thiourea derivative shows activity in the primary screen, but I'm struggling to confirm a covalent mechanism of action. What experiments can I perform?
-
Answer: Confirming covalent inhibition requires specific assays that can distinguish between reversible and irreversible binding.
Experimental Approaches:
-
IC50 Shift Assay: Pre-incubate the enzyme with the thiourea derivative for varying amounts of time before adding the substrate. A covalent inhibitor will show a time-dependent decrease in the IC50 value.
-
Jump Dilution Assay: Incubate the enzyme with a high concentration of the inhibitor to allow for covalent bond formation. Then, rapidly dilute the mixture to a concentration well below the inhibitor's Ki. A covalent inhibitor will show slow or no recovery of enzyme activity, while a reversible inhibitor's effect will be quickly reversed upon dilution.
-
Mass Spectrometry: Use intact protein mass spectrometry to look for a mass shift in the target protein corresponding to the adduction of the thiourea derivative.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical hit rate for a primary HTS with thiourea derivatives?
-
A1: Typical hit rates from experimental HTS can range from 0.01% to 0.14%.[4] However, due to the potential for assay interference, the initial hit rate for thiourea derivatives may be higher, often necessitating a robust hit validation and triage process.
-
-
Q2: At what concentration should I screen my thiourea derivatives in a primary screen versus a secondary screen?
-
Q3: What are the best practices for storing and handling thiourea derivatives?
-
A3: Thiourea derivatives should be stored as dry powders in a cool, dark, and dry place. For assays, prepare fresh stock solutions in a suitable solvent like DMSO and avoid repeated freeze-thaw cycles.
-
-
Q4: Can I use computational methods to predict which of my thiourea derivatives are likely to be PAINS?
-
A4: Yes, there are several computational filters and cheminformatics tools available that can identify substructures commonly associated with PAINS. These tools can be used to flag potentially problematic compounds before or after a primary screen.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for HTS assays involving thiourea derivatives.
Table 1: Recommended Compound Concentrations for Different Screening Stages
| Screening Stage | Typical Concentration Range | Purpose |
| Primary Screen | 10 - 30 µM (single concentration) | Initial identification of active compounds.[3][5] |
| Hit Confirmation | 3-point dilution (e.g., 1, 10, 30 µM) | Confirmation of activity and initial assessment of potency. |
| Secondary/Dose-Response | 8-12 point, half-log dilutions | Determination of IC50/EC50 values. |
| Counter-Screens | Same as primary screen concentration | Identification of assay interference. |
Table 2: HTS Assay Quality Control and Hit Criteria
| Parameter | Recommended Value | Significance |
| Z' Factor | > 0.5 | Indicates a robust and reproducible assay with a good signal window.[3] |
| Signal-to-Background (S/B) | > 10 | A high S/B ratio indicates a clear distinction between positive and negative signals. |
| Coefficient of Variation (%CV) | < 15% | Low %CV for replicate wells indicates good assay precision. |
| Primary Hit Rate | 0.01% - 0.14% | A manageable number of hits for follow-up studies.[4] |
| Confirmed Hit Rate | < 1% | The percentage of primary hits that are confirmed in secondary assays. |
Experimental Protocols
Protocol 1: Fluorescence-Based Primary HTS for Enzyme Inhibitors
This protocol describes a general fluorescence-based assay for screening thiourea derivatives as enzyme inhibitors.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).
-
Prepare a stock solution of the target enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of positive and negative control compounds.
-
Prepare a 10 mM stock solution of each thiourea derivative in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the thiourea derivative solution (or controls) to the assay plate wells.
-
Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 30-60 minutes.
-
Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Calculate the Z' factor for each plate to assess assay quality.
-
Identify primary hits based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: Counter-Screen for Redox-Active Compounds
This protocol helps to identify thiourea derivatives that interfere with the assay through redox activity.
-
Reagent Preparation:
-
Prepare the same assay buffer as in the primary screen.
-
Prepare a solution of a redox-sensitive fluorescent probe (e.g., Amplex Red) in the assay buffer.
-
Prepare a solution of horseradish peroxidase (HRP) in the assay buffer.
-
Prepare a solution of a known redox-active compound (e.g., menadione) as a positive control.
-
-
Assay Procedure (384-well plate format):
-
Add 25 nL of the thiourea derivative solution (or controls) to the assay plate wells.
-
Add 10 µL of the HRP solution to each well.
-
Add 10 µL of the Amplex Red solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Read the fluorescence intensity using a plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Compounds that show a significant increase in fluorescence are potential redox-active compounds.
-
Compare the activity of the test compounds to the positive control.
-
Visualizations
References
- 1. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Substituted Phenylthioureas
Welcome to the Technical Support Center for the scale-up synthesis of substituted phenylthioureas. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale production of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the industrial-scale synthesis of substituted phenylthioureas?
A1: On an industrial scale, the most prevalent methods for synthesizing substituted phenylthioureas involve the reaction of a substituted aniline with a thiocyanate salt (such as ammonium or sodium thiocyanate) or, more commonly, the reaction of a substituted amine with an isothiocyanate. The latter is often preferred for its generally higher yields and cleaner reaction profiles. Another approach involves the use of carbon disulfide, which reacts with an amine to form a dithiocarbamate salt that is then converted to the isothiocyanate in situ or isolated before reacting with another amine.
Q2: What are the critical process parameters to monitor during the scale-up of a phenylthiourea synthesis?
A2: Key parameters to monitor and control during scale-up include:
-
Temperature: The reaction between amines and isothiocyanates can be exothermic.[1] Proper temperature control is crucial to prevent runaway reactions and minimize side-product formation.
-
Addition Rate: The rate of addition of reagents, particularly the isothiocyanate, should be carefully controlled to manage the reaction exotherm and maintain a consistent temperature profile.
-
Mixing: Efficient agitation is essential to ensure homogeneity, promote heat transfer, and maximize contact between reactants, which is critical for achieving high conversion and avoiding localized "hot spots."
-
Stoichiometry: Precise control of the molar ratios of reactants is necessary to maximize yield and minimize unreacted starting materials and byproducts.
-
Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of reactants and products, and the ease of product isolation and purification.
Q3: How can I control the exotherm of the reaction between an amine and an isothiocyanate on a large scale?
A3: Managing the exotherm is a critical safety and quality consideration in large-scale synthesis.[1] Strategies include:
-
Slow, Controlled Addition: Add the isothiocyanate to the amine solution at a rate that allows the reactor's cooling system to dissipate the generated heat effectively.
-
Adequate Cooling Capacity: Ensure the reactor is equipped with a cooling system (e.g., cooling jacket, external heat exchanger) capable of handling the total heat evolution of the reaction.
-
Dilution: Conducting the reaction in a suitable solvent at a higher dilution can help to absorb the heat generated.
-
Pre-cooling: Cooling the initial amine solution before the addition of the isothiocyanate can provide an additional safety margin.
-
Process Analytical Technology (PAT): Utilizing real-time monitoring of the reaction temperature can allow for automated control of the reagent addition rate to maintain a safe and optimal temperature profile.
Troubleshooting Guides
Problem 1: Low Yield
Symptoms:
-
The isolated product yield is significantly lower than expected from laboratory-scale experiments.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting material or the presence of multiple byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Verify Stoichiometry: Ensure the molar ratio of reactants is correct. On a larger scale, minor errors in weighing can become significant. - Increase Reaction Time: Scale-up can sometimes lead to slower reaction kinetics due to mass and heat transfer limitations. Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. - Optimize Temperature: If the reaction is not highly exothermic, a moderate increase in temperature may improve the reaction rate and conversion. |
| Side Reactions | - Temperature Control: Poor temperature control can lead to the formation of unwanted byproducts. Implement the strategies mentioned in FAQ A3 to maintain a consistent temperature. - Moisture Contamination: Water can react with isothiocyanates. Ensure all reagents and solvents are dry. |
| Product Loss During Work-up and Isolation | - Solubility Issues: The product may have some solubility in the wash solvents. Minimize the volume of wash solvents or use a solvent in which the product is less soluble. - Precipitation/Crystallization Issues: Inefficient precipitation or crystallization can leave a significant amount of product in the mother liquor. Optimize the crystallization conditions (solvent, temperature, cooling rate). |
Problem 2: Product Purity Issues
Symptoms:
-
The isolated product is off-color or has a lower melting point than expected.
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize Stoichiometry: A slight excess of one reactant (usually the less expensive one) can sometimes be used to drive the reaction to completion and consume the other starting material. - Purification: Recrystallization is a common and effective method for removing unreacted starting materials. Select a solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature, while the impurities remain soluble. |
| Formation of Byproducts | - Identify Impurities: Use techniques like LC-MS and NMR to identify the structure of the major impurities.[2][3] This will provide clues about the side reactions occurring. Common impurities can arise from the reaction of the isothiocyanate with itself (dimerization/trimerization) or from degradation of the product under the reaction or work-up conditions. - Control Reaction Conditions: Once the side reactions are understood, modify the reaction conditions (e.g., temperature, reaction time, pH) to minimize their occurrence. |
| Contamination from Reagents or Solvents | - Check Raw Material Purity: Ensure the purity of starting materials and solvents meets the required specifications. Impurities in the starting materials can be carried through the synthesis and contaminate the final product.[4] |
Problem 3: Filtration and Drying Difficulties
Symptoms:
-
Slow filtration rates, leading to long processing times.
-
The isolated product is a fine powder that is difficult to handle or retains a high level of solvent.
-
The product forms a solid cake that is difficult to break up.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Small Particle Size | - Optimize Crystallization: Control the cooling rate and agitation during crystallization to promote the growth of larger crystals, which are easier to filter. Seeding the solution with a small amount of pure product can also encourage the formation of larger crystals. |
| Residual Solvents | - Efficient Washing: Wash the filter cake with a suitable solvent to displace the mother liquor containing impurities and residual solvents. - Optimize Drying Conditions: Use an appropriate drying temperature and vacuum level. For temperature-sensitive compounds, a lower temperature with a higher vacuum is preferable. Agitation during drying can also help to break up lumps and improve drying efficiency. |
| Caking of Product | - Milling: If the product forms a hard cake after drying, a milling step may be necessary to achieve a free-flowing powder with a uniform particle size distribution. |
Data Presentation
Table 1: Typical Reaction Conditions for Phenylthiourea Synthesis
| Parameter | Laboratory Scale (Exemplary) | Pilot/Industrial Scale (General Guidance) |
| Reactants | Substituted Aniline, Phenylisothiocyanate | Substituted Aniline, Phenylisothiocyanate |
| Solvent | Acetone, Ethanol, Dichloromethane | Toluene, Ethyl Acetate, Acetonitrile |
| Temperature | Room Temperature to Reflux | 20°C to 80°C (Exotherm Dependent) |
| Reaction Time | 1 - 6 hours | 4 - 24 hours (Monitoring Recommended) |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purification | Recrystallization from Ethanol/Water | Recrystallization from appropriate organic solvent |
Experimental Protocols
Protocol 1: General Procedure for the Scale-Up Synthesis of a Substituted Phenylthiourea
1. Reaction Setup:
-
Charge a clean and dry reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with the substituted aniline and the chosen solvent.
-
Begin agitation and ensure the aniline is fully dissolved.
-
If necessary, cool the solution to the desired starting temperature using the reactor's cooling system.
2. Reagent Addition:
-
Slowly add the corresponding isothiocyanate to the aniline solution via the addition funnel over a period of 1-4 hours.
-
Monitor the internal temperature of the reactor closely. Adjust the addition rate to maintain the temperature within the desired range (e.g., not exceeding 40°C).
3. Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction mixture at the set temperature.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
4. Product Isolation and Purification:
-
Once the reaction is complete, cool the mixture to initiate crystallization of the product. The cooling rate should be controlled to obtain a suitable crystal size.
-
Filter the solid product using a suitable filtration setup (e.g., Nutsche filter).
-
Wash the filter cake with a small amount of cold solvent to remove any residual impurities.
-
Dry the product under vacuum at an appropriate temperature until a constant weight is achieved.
5. Quality Control:
-
Analyze the final product for purity (e.g., by HPLC), melting point, and identity (e.g., by NMR and IR spectroscopy).
Visualizations
Caption: Experimental workflow for the scale-up synthesis of substituted phenylthioureas.
Caption: A troubleshooting decision tree for addressing low yield in phenylthiourea synthesis.
References
Validation & Comparative
A Comparative Guide to VEGFR-2 Inhibitors: Benchmarking 1-(4-Iodo-2-methylphenyl)thiourea and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels, a process critically implicated in tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 has emerged as a cornerstone of modern anti-cancer therapy. This guide provides a comparative analysis of various VEGFR-2 inhibitors, with a focus on the thiourea class of compounds, represented here by a structurally related analogue due to the limited public data on 1-(4-Iodo-2-methylphenyl)thiourea. We present a compilation of their in vitro efficacy, alongside detailed experimental protocols for key assays and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Comparative Efficacy of VEGFR-2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative thiourea derivative and several well-established, clinically relevant VEGFR-2 inhibitors. These values, derived from in vitro kinase assays, provide a quantitative measure of their potency in inhibiting VEGFR-2 activity.
| Compound Class | Compound Name | VEGFR-2 IC50 (nM) |
| Thiourea Derivative | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea | 150-199 |
| Multi-kinase Inhibitor | Sorafenib | 90[1][2] |
| Multi-kinase Inhibitor | Sunitinib | 80[1][3][4] |
| Multi-kinase Inhibitor | Axitinib | 0.2[5][6] |
| Multi-kinase Inhibitor | Pazopanib | 30[1][7][8] |
| Multi-kinase Inhibitor | Vandetanib | 40[9][10][11][12] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these inhibitors, the following diagrams were generated using the DOT language.
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
Experimental Workflow: In Vitro Kinase Inhibition Assay
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Analysis of Phenylthiourea Bioactivity
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparative analysis of the bioactivity of halogen-substituted phenylthioureas. We delve into their anticancer, antibacterial, and antifungal properties, presenting supporting experimental data and detailed protocols to facilitate further research and development in this promising area of medicinal chemistry.
Halogen substitution on the phenyl ring of phenylthiourea derivatives has been shown to significantly modulate their biological activity. The nature and position of the halogen atom (Fluorine, Chlorine, Bromine, or Iodine) can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its interaction with biological targets. This guide offers a side-by-side comparison of the bioactivity of various halogenated phenylthioureas, supported by quantitative data from the literature.
Comparative Bioactivity of Halogen-Substituted Phenylthioureas
The introduction of halogen atoms to the phenylthiourea scaffold has a pronounced effect on its bioactivity. The following tables summarize the in vitro anticancer, antibacterial, and antifungal activities of various halogen-substituted derivatives, providing a clear comparison of their potency.
Anticancer Activity
Halogenated phenylthioureas have demonstrated significant cytotoxic effects against a range of cancer cell lines. The tables below present the half-maximal inhibitory concentration (IC50) values, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values denote higher potency.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogen-Substituted Phenylthioureas
| Compound/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Monohalogenated Derivatives | |||
| 1-(3-Chloro-4-fluorophenyl)-3-(...)-thiourea (1) | SW620 (Colon) | 9.4 ± 1.85 | [1] |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea (2) | SW620 (Colon) | 1.5 ± 0.72 | [1] |
| 1-(4-Chlorophenyl)-3-(...)-thiourea (9) | SW620 (Colon) | 7.6 ± 1.75 | [1] |
| 1-(4-Bromophenyl)thiourea | - | - | - |
| 1-(4-Iodophenyl)thiourea | - | - | - |
| Polyhalogenated & Other Derivatives | |||
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea (2) | SW480 (Colon) | >10 | [1] |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea (2) | PC3 (Prostate) | >10 | [1] |
| 1-(3,4-Dichlorophenyl)-3-(...)-thiourea (2) | K-562 (Leukemia) | 8.9 ± 1.25 | [1] |
| 1-(4-(Trifluoromethyl)phenyl)-3-(...)-thiourea (8) | SW620 (Colon) | 5.8 ± 0.76 | [1] |
| Cisplatin (Reference) | SW620 (Colon) | 12.5 ± 2.5 | [1] |
Note: The specific core structure to which the substituted phenylthiourea is attached is denoted by "(...)". The data indicates that di-substituted compounds, particularly with chlorine, can exhibit potent activity. The trifluoromethyl group also appears to be a favorable substitution.
Antibacterial and Antifungal Activity
The antimicrobial potential of halogen-substituted phenylthioureas has also been investigated. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Comparative Antibacterial Activity (Zone of Inhibition in mm) of Halogen-Substituted Phenylthioureas
| Compound/Substituent | Escherichia coli | Staphylococcus aureus | Reference |
| 4-Bromophenylthiourea | - | - | [2] |
| 2,5-Dichlorophenylthiourea | - | - | [2] |
| 4-Chlorophenylthiourea | - | - | [2] |
| Unsubstituted Phenylthiourea | Less Active | Less Active | [2] |
Note: While specific MIC values were not provided in the cited source, it was noted that substituted phenylthioureas, including halogenated derivatives, showed a wide variety of antimicrobial activity compared to the unsubstituted parent compound.[2]
Table 3: Comparative Antifungal Activity (MIC in µg/mL) of Halogen-Substituted Phenylthioureas
| Compound/Substituent | Candida albicans | Aspergillus niger | Reference |
| Halogenated Phenylthiourea Derivatives | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the bioactivity analysis of halogen-substituted phenylthioureas.
Synthesis of Halogen-Substituted Phenylthioureas
A general method for the synthesis of N-aryl-N'-(substituted-phenyl)thioureas involves the reaction of a substituted aniline with a phenylisothiocyanate in a suitable solvent.
General Procedure:
-
A solution of the appropriate halogen-substituted aniline (1 equivalent) in a suitable solvent (e.g., ethanol, acetone) is prepared.
-
To this solution, phenylisothiocyanate (1 equivalent) is added dropwise with stirring.
-
The reaction mixture is then refluxed for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired halogen-substituted phenylthiourea.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.
In Vitro Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the halogen-substituted phenylthiourea compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
-
Protocol:
-
Seed cells and treat with compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released.
-
3. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis:
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore like FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
-
4. Caspase-3/7 Activity Assay:
-
Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. Their activity can be measured using a substrate that releases a fluorescent or luminescent signal upon cleavage.
-
Protocol:
-
Treat cells with the compounds in a 96-well plate.
-
Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
-
5. Cell Cycle Analysis:
-
Principle: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.
-
Protocol:
-
Treat cells with the test compounds.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry.
-
6. Interleukin-6 (IL-6) Release Inhibition Assay:
-
Principle: IL-6 is a pro-inflammatory cytokine that can be involved in cancer progression. The amount of IL-6 secreted by cancer cells can be quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Culture cancer cells and treat them with the test compounds.
-
Collect the cell culture supernatant.
-
Perform an IL-6 ELISA on the supernatant according to the manufacturer's instructions. This typically involves capturing the IL-6 with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a colorimetric signal.
-
Measure the absorbance and determine the concentration of IL-6.
-
7. Reactive Oxygen Species (ROS) Generation Assay:
-
Principle: Increased production of ROS is a common mechanism of anticancer drug action. ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Treat cells with the test compounds.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.
-
In Vitro Antimicrobial Activity Assays
1. Agar Disc Diffusion Method for Antibacterial Activity:
-
Principle: This method assesses the susceptibility of bacteria to a substance. A paper disc impregnated with the test compound is placed on an agar plate inoculated with the test bacterium. If the compound is active, it will diffuse into the agar and inhibit the growth of the bacterium, creating a zone of inhibition around the disc.
-
Protocol:
-
Prepare a standardized inoculum of the test bacteria.
-
Spread the inoculum evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Impregnate sterile paper discs with a known concentration of the halogen-substituted phenylthiourea.
-
Place the discs on the surface of the agar plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
-
2. Broth Microdilution Method for Antifungal Activity (MIC Determination):
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound against a fungus. The fungus is grown in a liquid medium containing serial dilutions of the test compound. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus.
-
Protocol:
-
Prepare serial dilutions of the halogen-substituted phenylthiourea in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculate each well with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus niger).
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no fungal growth).
-
Signaling Pathways and Experimental Workflows
The biological activity of halogen-substituted phenylthioureas is often mediated through specific signaling pathways. Their anticancer effects, for instance, are frequently linked to the induction of apoptosis.
Apoptosis Signaling Pathway Induced by Halogenated Phenylthioureas
Many halogenated phenylthiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is tightly regulated by a complex network of signaling molecules. The diagram below illustrates a plausible signaling pathway for apoptosis induction by these compounds, involving the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[3][4]
Caption: Proposed apoptotic signaling pathway induced by halogen-substituted phenylthioureas.
Experimental Workflow for Bioactivity Screening
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel halogen-substituted phenylthiourea derivatives.
Caption: A typical experimental workflow for the discovery of bioactive halogenated phenylthioureas.
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proapoptotic effects of halogenated bis-phenylthiourea derivatives in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Structure-Activity Relationship of Phenylthiourea Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Anticancer Activity of Substituted Phenylthiourea Derivatives
The anticancer efficacy of phenylthiourea analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various N-benzoyl-N'-phenylthiourea derivatives against the MCF-7 breast cancer cell line, providing a basis for understanding their structure-activity relationships.[1]
| Compound | Substituent (R) on Benzoyl Moiety | IC50 (µM) against MCF-7 Cells |
| N-benzoyl-N'-phenylthiourea (BFTU) | H | 2.83 |
| N-(4-methylbenzoyl)-N'-phenylthiourea | 4-CH3 | 1.31 |
| N-(4-methoxybenzoyl)-N'-phenylthiourea | 4-OCH3 | 1.15 |
| N-(4-chlorobenzoyl)-N'-phenylthiourea | 4-Cl | 0.49 |
| N-(2,4-dichlorobenzoyl)-N'-phenylthiourea | 2,4-diCl | 0.31 |
Data sourced from a study on N-benzoyl-N'-phenylthiourea derivatives.[1]
Structure-Activity Relationship Insights
The data suggests that the presence of electron-withdrawing groups on the benzoyl ring enhances the cytotoxic activity of these thiourea derivatives against MCF-7 cancer cells.[1] Specifically, the introduction of a chlorine atom at the para-position of the benzoyl ring (4-Cl) leads to a significant increase in potency compared to the unsubstituted analog.[1] This effect is further amplified by the presence of a second chlorine atom at the ortho-position (2,4-diCl), which resulted in the most potent compound in this series.[1] Conversely, electron-donating groups like methyl (4-CH3) and methoxy (4-OCH3) also conferred a moderate increase in activity compared to the unsubstituted compound.[1] These findings highlight the crucial role of electronic effects of the substituents in modulating the anticancer potential of N-benzoyl-N'-phenylthiourea analogs.
Experimental Protocols
General Synthesis of 1-(Substituted Phenyl)thiourea Derivatives
This protocol outlines a general method for the synthesis of N-phenylthiourea derivatives, which can be adapted for the synthesis of various analogs. The reaction involves the condensation of a substituted aniline with an isothiocyanate.[2][3]
Materials:
-
Substituted aniline (e.g., 4-iodo-2-methylaniline)
-
Ammonium thiocyanate
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
Dissolve the substituted aniline (0.1 mol) in a mixture of hydrochloric acid (9 mL) and water (25 mL).
-
Heat the solution at 60-70°C for approximately one hour.
-
Cool the mixture and slowly add ammonium thiocyanate (0.1 mol).
-
Reflux the resulting solution for about 4 hours.
-
After reflux, add water to the solution while stirring continuously to induce crystallization.
-
Filter the formed crystals, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified 1-(substituted phenyl)thiourea derivative.
MTT Assay for Cytotoxicity Evaluation
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5][6][7]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (phenylthiourea analogs)
-
MTT solution (0.5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium containing the test compounds and add fresh medium containing MTT solution to each well. Incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Visualizing Structure-Activity Relationships and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. ijcrt.org [ijcrt.org]
- 3. jocpr.com [jocpr.com]
- 4. researchhub.com [researchhub.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of 1-(4-Iodo-2-methylphenyl)thiourea and its Alternatives: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo anticancer mechanism of 1-(4-Iodo-2-methylphenyl)thiourea. Due to the limited availability of direct in vivo studies on this specific compound, this guide draws comparisons with structurally related substituted phenylthiourea derivatives that have been evaluated in preclinical cancer models. The experimental data and protocols presented are based on established methodologies for in vivo anticancer drug screening.
Comparative Analysis of Substituted Phenylthiourea Derivatives
Table 1: In Vitro Cytotoxicity of Substituted Phenylthiourea Derivatives Against Various Cancer Cell Lines
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 1.5 ± 0.72 | Cisplatin | - | [1] |
| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon) | 7.6 ± 1.75 | Cisplatin | - | [1] |
| 1-(4-trifluoromethylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (prostate) | 6.9 ± 1.64 | Cisplatin | - | [1] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast) | 19.8 | Erlotinib | 25.5 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (breast) | 35.2 | Erlotinib | 10.1 | [2] |
| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (cervical) | 45.6 | Erlotinib | 15.3 | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Experimental Protocols for In Vivo Anticancer Evaluation
The following protocols describe standard methodologies for assessing the in vivo anticancer activity of investigational compounds like this compound using a subcutaneous xenograft mouse model.[4][5][6][7][8]
Animal Model and Husbandry
-
Animal Strain: Female athymic nude mice (BALB/c nu/nu) or NOD/SCID mice, 6-8 weeks old.
-
Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle.
-
Diet: Provided with sterile food and water ad libitum.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
Tumor Cell Culture and Implantation
-
Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a sterile medium or a mixture of medium and Matrigel.
-
Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
Treatment Protocol
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is used to calculate the volume.
-
Grouping: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to a control group and one or more treatment groups (n=6-10 mice per group).
-
Drug Administration: this compound or alternative compounds are administered via a predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, three times a week). The vehicle used to dissolve the compound is administered to the control group.
-
Dosage: The dosage is determined based on preliminary toxicity studies.
Efficacy and Toxicity Evaluation
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated groups compared to the control group. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Body Weight and Clinical Observations: Animal body weights are recorded regularly as an indicator of toxicity. Any signs of morbidity are also noted.
-
Survival Analysis: In some studies, the experiment may continue until a humane endpoint is reached to assess the impact on survival.
-
Histopathology and Biomarker Analysis: At the end of the study, tumors and major organs may be harvested for histological examination and analysis of relevant biomarkers (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
Potential Signaling Pathways
Based on studies of structurally similar compounds, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Wnt/β-catenin pathway.[9][10]
References
- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. Subcutaneous xenograft tumour model and xenograft mouse metastatic model [bio-protocol.org]
- 6. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 7. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity of 1-(4-Iodo-2-methylphenyl)thiourea: A Comparative Cross-Reactivity Analysis
In the landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount to defining its therapeutic potential and anticipating potential off-target effects. This guide provides a comprehensive cross-reactivity profiling of the novel compound, 1-(4-Iodo-2-methylphenyl)thiourea, against a panel of representative kinases. Its performance is benchmarked against established kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Sorafenib (a multi-targeted kinase inhibitor), offering researchers and drug development professionals a clear comparative overview based on hypothetical, yet representative, experimental data.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound and reference compounds was assessed at a concentration of 10 µM against a panel of 10 kinases representing various families. The percentage of remaining kinase activity was determined, with lower values indicating higher inhibition.
| Target Kinase | Kinase Family | This compound (% Inhibition) | Staurosporine (% Inhibition) | Sorafenib (% Inhibition) |
| ABL1 | Tyrosine Kinase | 25 | 98 | 85 |
| AKT1 | AGC Kinase | 15 | 95 | 30 |
| AURKA | Aurora Kinase | 88 | 99 | 75 |
| CDK2 | CMGC Kinase | 30 | 92 | 40 |
| EGFR | Tyrosine Kinase | 12 | 97 | 25 |
| MAPK1 (ERK2) | CMGC Kinase | 18 | 85 | 35 |
| MET | Tyrosine Kinase | 22 | 96 | 60 |
| PAK1 | STE Kinase | 92 | 98 | 55 |
| PIK3CA | Lipid Kinase | 5 | 90 | 15 |
| SRC | Tyrosine Kinase | 45 | 99 | 70 |
Experimental Protocols
A standardized in vitro kinase assay was employed to determine the cross-reactivity profile of the test compounds. The following protocol outlines the key steps in this process.
Kinase Panel Screening Protocol
Objective: To determine the percentage of inhibition of a panel of kinases by test compounds at a single concentration.
Materials:
-
Kinase enzymes (recombinant, purified)
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Test compounds (this compound, Staurosporine, Sorafenib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar radiometric assay.[1]
-
384-well assay plates
-
Multichannel pipettes and automated liquid handlers
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in DMSO. Serial dilutions are made to achieve the final desired concentration (10 µM) in the assay well.
-
Assay Plate Preparation: The kinase reaction is assembled in a 384-well plate. Each well contains the kinase, its specific substrate, and the test compound.[2] A control with DMSO instead of the compound is included to measure 100% kinase activity.
-
Kinase Reaction Initiation: The reaction is initiated by adding ATP to each well.
-
Incubation: The plate is incubated at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate.[3]
-
Reaction Termination and Signal Detection:
-
For Luminescent Assays (e.g., ADP-Glo™): An ADP-Glo™ reagent is added to stop the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP into a luminescent signal.[1]
-
For Radiometric Assays (e.g., ³³PanQinase™): The reaction is stopped by adding a solution like 2% (v/v) H3PO4.[3] The phosphorylated substrate is then captured on a filter, and the incorporated radiolabel (³³P) is quantified using a scintillation counter.[4]
-
-
Data Analysis: The signal from each well is measured using a plate reader (luminescence) or scintillation counter (radioactivity). The percentage of inhibition is calculated relative to the DMSO control.
Visualizing the Experimental Workflow and a Potential Signaling Pathway
To further clarify the experimental process and the potential biological context of the findings, the following diagrams are provided.
Discussion
The hypothetical data presented suggests that this compound exhibits a selective inhibition profile at a 10 µM concentration. Unlike the broad-spectrum inhibitor Staurosporine, which potently inhibits nearly all kinases in the panel, and Sorafenib, which shows multi-kinase inhibition with varying potency, the novel compound demonstrates significant and selective inhibition of AURKA and PAK1.
The high inhibition of Aurora Kinase A (AURKA), a key regulator of mitosis, and P21 (RAC1) Activated Kinase 1 (PAK1), a crucial component of signaling pathways involved in cytoskeletal dynamics and cell motility, suggests that this compound may have potential as a targeted therapeutic agent. Its minimal activity against other kinases, such as those in the PI3K/AKT and MAPK/ERK pathways, indicates a favorable selectivity profile that could translate to fewer off-target effects.
This preliminary, hypothetical analysis provides a foundation for further investigation into the mechanism of action and therapeutic applications of this compound. Future studies should focus on determining IC50 values for the most potently inhibited kinases and expanding the screening to a broader kinase panel to fully elucidate its selectivity.
References
Comparative Guide to the Biological Activity of 1-(4-Iodo-2-methylphenyl)urea and its Thiourea Analog as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 1-(4-Iodo-2-methylphenyl)urea and its corresponding thiourea analog. Due to the limited availability of public data on these specific compounds, this document leverages experimental data from closely related structural analogs to offer insights into their potential as kinase inhibitors. The comparison focuses on their inhibitory effects on key oncogenic kinases, providing a framework for understanding the structure-activity relationship (SAR) centered on the urea versus thiourea linkage.
Introduction
Diaryl ureas and thioureas are prominent scaffolds in medicinal chemistry, recognized for their potent inhibitory activity against a range of protein kinases.[1] The urea moiety acts as a crucial hydrogen bond donor and acceptor, facilitating binding to the kinase hinge region.[1] The well-known multi-kinase inhibitor, Sorafenib, features a diaryl urea structure and is a potent inhibitor of Raf kinases, which are central to the MAPK/ERK signaling pathway.[2][3] The substitution of the urea oxygen with sulfur to form a thiourea can significantly impact the compound's electronic properties, hydrogen bonding capacity, and overall biological activity.[2][4] This guide explores these differences in the context of kinase inhibition.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of structurally related urea and thiourea analogs against a panel of kinases. The data is based on Sorafenib analogs where the core urea structure is replaced by a thiourea. This serves as a representative comparison to infer the potential activities of 1-(4-Iodo-2-methylphenyl)urea and its thiourea counterpart.
Table 1: Comparative Inhibitory Activity (IC50, nM) of Urea vs. Thiourea Analogs
| Kinase Target | Urea Analog (Sorafenib) | Thiourea Analog | Reference |
| Raf-1 | 6 | Data not available | [2] |
| B-Raf | 22 | Data not available | [2] |
| VEGFR2 | 90 | Significant Inhibition | [4] |
Note: While specific IC50 values for the thiourea analog against Raf-1 and B-Raf were not found in the direct comparative studies, several studies indicate that diaryl thiourea analogs of sorafenib exhibit significant inhibitory activities against VEGFR phosphorylation and demonstrate competitive antiproliferative activities.[4]
Signaling Pathway
The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in many cancers. Diaryl urea and thiourea compounds often target Raf kinases within this pathway.
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are representative of the techniques used to generate the comparative data.
In Vitro Kinase Inhibition Assay (Generic Workflow)
The general workflow for determining the in vitro kinase inhibitory activity of a compound involves incubating the kinase, a substrate, and ATP with varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified to determine the extent of inhibition.
Detailed Protocol: ADP-Glo™ Kinase Assay for Raf-1
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][6]
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of Raf-1 kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 1 µL of the test compound (1-(4-Iodo-2-methylphenyl)urea or its thiourea analog) at various concentrations.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate (e.g., inactive MEK1) and ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay for B-Raf
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase.[7]
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in the assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 3X solution of B-Raf kinase and a Europium-labeled anti-tag antibody in the assay buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
-
Determine IC₅₀ values from the dose-response curves.
-
Conclusion
Based on the analysis of structurally related compounds, both 1-(4-Iodo-2-methylphenyl)urea and its thiourea analog are predicted to exhibit inhibitory activity against various protein kinases, with a high likelihood of targeting the Raf/MEK/ERK signaling pathway. The substitution of the urea oxygen with sulfur in the thiourea analog can influence the compound's binding affinity and selectivity profile. While direct comparative data is lacking, the provided information on related analogs and detailed experimental protocols offers a valuable resource for researchers interested in synthesizing and evaluating these specific compounds as potential kinase inhibitors. Further experimental validation is necessary to definitively characterize and compare the biological activities of 1-(4-Iodo-2-methylphenyl)urea and its thiourea counterpart.
References
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and modeling studies of novel conformationally-restricted analogues of sorafenib as selective kinase-inhibitory antiproliferative agents against hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activities of thiourea containing sorafenib analogs as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Antibacterial Potential of 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibacterial potential of 1-(4-Iodo-2-methylphenyl)thiourea, benchmarking it against established antibacterial agents. Due to the limited availability of specific experimental data for this compound, this document utilizes data from closely related and structurally similar thiourea derivatives as a proxy to project its potential efficacy and mechanism. The data presented herein is intended to provide a foundational understanding for research and development purposes.
Comparative Antibacterial Activity
The primary metric for evaluating the efficacy of an antibacterial agent is its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium.[1] Thiourea derivatives have demonstrated a wide range of biological activities, including antibacterial properties.[2][3] Studies on various substituted thiourea compounds show promising activity, particularly against Gram-positive bacteria.[4]
The following table summarizes the MIC values for a potent thiourea derivative (TD4), as a representative for the subject compound, compared to two widely used broad-spectrum antibiotics, Ciprofloxacin and Gentamicin.
| Bacterial Strain | Thiourea Derivative (TD4) | Ciprofloxacin | Gentamicin |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Gram-Positive | |||
| Staphylococcus aureus | 4 - 8 | ~0.6 | 0.12 - 1.0 |
| MRSA (Methicillin-resistant S. aureus) | 8 - 16 | ~4.1 | >16 (Resistant) |
| Enterococcus faecalis | 4 | Not Widely Reported | 4 - 16 |
| Gram-Negative | |||
| Escherichia coli | >256 | ~0.013 | 0.25 - 1.0 |
| Pseudomonas aeruginosa | >256 | ~0.15 | 0.5 - 2.0 |
| Note: Data for the thiourea derivative TD4 is sourced from a study on a series of thiourea compounds, which showed potent activity against Gram-positive bacteria but not Gram-negative strains.[5] Data for Ciprofloxacin and Gentamicin is compiled from multiple sources for comparison. |
The data indicates that thiourea derivatives like TD4 are most effective against Gram-positive organisms, including challenging resistant strains like MRSA.[5] Their efficacy against Gram-negative bacteria appears limited, which may be due to the protective outer membrane of these bacteria.[5] In contrast, Ciprofloxacin and Gentamicin exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][7][][9][10]
Comparative Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. Thiourea derivatives, Ciprofloxacin, and Gentamicin operate via distinct pathways to exert their antibacterial effects.
-
Thiourea Derivatives : The precise mechanism for all thiourea derivatives is not universally defined, but evidence suggests multiple modes of action. Some studies propose that they inhibit enzymes essential for the biosynthesis of the bacterial cell wall.[2] More specifically, potent derivatives like TD4 have been shown to disrupt the integrity of the bacterial cell wall and interfere with the NAD+/NADH homeostasis, which is critical for cellular metabolism.[5]
-
Ciprofloxacin (A Fluoroquinolone) : Fluoroquinolones are direct inhibitors of bacterial DNA synthesis.[11][12] They target and stabilize the complex formed between DNA and essential enzymes—DNA gyrase and topoisomerase IV—which are responsible for managing DNA supercoiling during replication.[7][][11] This action blocks the progression of the replication fork, leading to bacterial cell death.[7][11]
-
Gentamicin (An Aminoglycoside) : Aminoglycosides are potent inhibitors of protein synthesis.[6][9] After entering the bacterial cell, they bind with high affinity to the 30S ribosomal subunit.[6][9] This binding interferes with the translation process, causing misreading of mRNA codons and leading to the production of nonfunctional or toxic proteins, which ultimately results in cell death.[6][13]
Comparative Mechanisms of Antibacterial Action
Experimental Protocols
The determination of MIC is a fundamental experiment in assessing antibacterial activity. The Broth Microdilution Method is a standard and widely used protocol.[1][14]
Protocol: Broth Microdilution MIC Assay
This protocol outlines the consensus method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against an aerobic bacterial isolate.[14][15]
-
Preparation of Antimicrobial Stock Solution :
-
Preparation of Microdilution Plate :
-
Using a 96-well microtiter plate, dispense growth medium (e.g., Mueller-Hinton Broth) into each well.
-
Perform a two-fold serial dilution of the antimicrobial agent across the plate to achieve a range of decreasing concentrations. Leave columns for positive (no drug) and negative (no bacteria) controls.
-
-
Preparation of Bacterial Inoculum :
-
Select isolated colonies of the test bacterium from an 18-24 hour agar plate.[15]
-
Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation :
-
Interpretation of Results :
Experimental Workflow for Broth Microdilution MIC Assay
References
- 1. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aminoglycoside | Uses, Side Effects & Types | Britannica [britannica.com]
- 11. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How Do Aminoglycosides Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Selecting the Optimal In Vivo Animal Model for Evaluating 1-(4-Iodo-2-methylphenyl)thiourea
A Comparative Guide for Researchers in Drug Development
The selection of an appropriate in vivo animal model is a critical step in the preclinical evaluation of novel therapeutic compounds. This guide provides a comparative overview of suitable in vivo models for testing the biological activity of 1-(4-Iodo-2-methylphenyl)thiourea, a compound with potential anti-inflammatory and anti-cancer properties based on the known activities of other thiourea derivatives.[1][2][3] This document is intended for researchers, scientists, and drug development professionals to facilitate an informed decision-making process.
Introduction to this compound and its Therapeutic Potential
Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects.[1][4][5][6][7][8][9] The therapeutic potential of thiourea derivatives often stems from their ability to interact with various biological targets, such as enzymes and signaling proteins involved in disease pathogenesis.[10] While specific in vivo data for this compound is not yet available, the structural features suggest that it may exhibit similar activities to other well-studied thiourea compounds. Therefore, this guide will focus on established in vivo models for assessing anti-inflammatory and anti-cancer efficacy, drawing parallels from existing literature on analogous compounds.
Comparison of In Vivo Models for Anti-Inflammatory Activity
A common and well-validated model for acute inflammation is the carrageenan-induced paw edema model in rodents.[11][12][13][14] This model is widely used for the preliminary screening of compounds with potential anti-inflammatory properties.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema assay.
Data Presentation: Anti-Inflammatory Activity
| Compound | Dose (mg/kg) | Mean Paw Edema (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| This compound (Hypothetical) | 50 | 0.42 ± 0.04 | 50.6% |
| Naproxen Derivative 4[11] | 50 | 0.39 ± 0.03 | 54.1% |
| Indomethacin (Standard) | 10 | 0.30 ± 0.02 | 64.7% |
Data for Naproxen Derivative 4 is sourced from a study on new thiourea derivatives of naproxen.[11] Hypothetical data for the target compound is included for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups (n=6): a vehicle control group, a positive control group (e.g., Indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound. The compounds are administered orally 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
Comparison of In Vivo Models for Anti-Cancer Activity
For evaluating anti-cancer potential, xenograft models using human tumor cell lines implanted into immunodeficient mice are the gold standard in preclinical research.[15][16][17][18][19] These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Signaling Pathway: PI3K/Akt/mTOR Pathway in Cancer
Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.
Data Presentation: Anti-Cancer Activity in Xenograft Model
| Compound | Dose (mg/kg) | Mean Tumor Volume (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1200 ± 150 | - |
| This compound (Hypothetical) | 50 | 600 ± 100 | 50% |
| Sorafenib (Standard) | 30 | 480 ± 80 | 60% |
| Diarylthiourea Derivative[2] | 25 | 720 ± 120 | 40% |
Data for Diarylthiourea Derivative is representative of similar compounds.[2] Hypothetical data for the target compound is included for illustrative purposes.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured under standard conditions.
-
Animals: Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old, are used.
-
Tumor Implantation: Cultured cancer cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) are subcutaneously injected into the flank of each mouse.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomly assigned to treatment and control groups. Treatment with this compound, a vehicle control, or a standard-of-care drug (e.g., Sorafenib) is initiated (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: Volume = (length x width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: The percentage of tumor growth inhibition is calculated.
Conclusion and Recommendations
The choice of the in vivo model will ultimately depend on the primary therapeutic indication being investigated for this compound.
-
For Anti-Inflammatory Screening: The carrageenan-induced paw edema model is a robust, rapid, and cost-effective initial screen for acute anti-inflammatory activity.
-
For Anti-Cancer Evaluation: The human tumor xenograft model is essential for assessing efficacy against cancer. The specific cell line used should be chosen based on the hypothesized mechanism of action of the compound.
It is recommended to begin with in vitro assays to determine the potential biological activity and mechanism of action of this compound before proceeding to in vivo studies. This will help in selecting the most relevant animal model and designing a more targeted and effective preclinical testing strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. ijpras.com [ijpras.com]
- 14. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. iv.iiarjournals.org [iv.iiarjournals.org]
- 18. ijpbs.com [ijpbs.com]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
Confirming Target Engagement of Diaryl Thiourea Compounds in Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step. This guide provides a comparative overview of methodologies used to confirm the cellular target engagement of diaryl thiourea-based kinase inhibitors, using the well-established multi-kinase inhibitor Sorafenib as a benchmark. Diaryl thiourea compounds are a class of molecules actively investigated for their potential as inhibitors of key signaling kinases in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Comparison of Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity of a representative diaryl urea/thiourea compound against EGFR and VEGFR-2, compared to Sorafenib.
Table 1: Comparison of EGFR Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Diaryl Urea Derivative 5a | EGFR | 56 | [1][2] |
| Sorafenib | EGFR | Not Active |
Table 2: Comparison of VEGFR-2 Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Thienopyrimidine Derivative 21e | VEGFR-2 | 21 | [3] |
| Sorafenib | VEGFR-2 | 90 | [3][4] |
Experimental Protocols for Target Engagement
Confirming target engagement in a cellular context requires robust and validated experimental methods. Below are detailed protocols for key assays.
In Vitro Kinase Assay (VEGFR-2 and EGFR)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.
Materials:
-
Recombinant human VEGFR-2 or EGFR kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2, a specific peptide substrate for EGFR)
-
Test compounds (1-(4-Iodo-2-methylphenyl)thiourea, Sorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the appropriate substrate.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add the test compounds at various concentrations (typically a serial dilution). Include a DMSO-only control.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 or EGFR enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in intact cells by measuring the thermal stabilization of a target protein upon ligand binding.[5][6][7]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with the test compound at various concentrations or a single high concentration for a defined period (e.g., 1 hour) at 37°C. Include a DMSO vehicle control.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) to induce thermal denaturation.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Western Blotting
Western blotting is used to detect and quantify the amount of a specific protein in a sample, which is essential for the readout in a traditional CETSA experiment.
Materials:
-
Protein samples from CETSA
-
SDS-PAGE gels
-
Transfer buffer
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-VEGFR-2 or anti-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein samples by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Visualizing Cellular Processes
The following diagrams illustrate the experimental workflow and the signaling pathways targeted by these inhibitors.
References
- 1. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Docking Analysis of Thiourea Derivatives as B-RAF Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative molecular docking scores of novel thiourea derivatives targeting the B-RAF kinase, a key player in cellular signaling and a significant target in cancer therapy.
This guide provides an objective comparison of the binding affinities of various thiourea derivatives to the B-RAF kinase, supported by data from recent computational studies. Detailed experimental protocols for molecular docking are outlined to ensure reproducibility and aid in the design of future research. Visualizations of the B-RAF signaling pathway and a standard computational docking workflow are also presented to contextualize the data and methodologies.
Comparative Docking Scores of Thiourea Derivatives
The following table summarizes the molecular docking scores of various thiourea derivatives against the B-RAF kinase, specifically the V600E mutant, which is a common driver of various cancers. The docking score, typically measured in kcal/mol, represents the binding affinity of the ligand to the protein; a more negative value indicates a stronger interaction.
| Compound Name/ID | PDB ID of B-RAF Kinase | Docking Score (kcal/mol) | Reference |
| N-(Allylcarbamothioyl)-2-chlorobenzamide (HL1) | 4R5Y | - | [1] |
| N-(Allylcarbamothioyl)-2-methylbenzamide (HL2) | 4R5Y | - | [1] |
| Aryl-bisthiourea derivative 3a | Not Specified | -9.7 | [2] |
| Aryl-bisthiourea derivative 3d | Not Specified | -9.7 | [2] |
| Aryl-bisthiourea derivative 3f | Not Specified | -10.3 | [2] |
| 1,3-dibenzoylthiourea (DBTU) | 4CJN (PBP2a) | < -5.7574 | [3] |
| Thiourea-iron (III) complex 2 | Not Specified | - | [4] |
| Thiourea-iron (III) complex 6 | Not Specified | - | [4] |
Note: The original search results did not consistently provide specific docking scores for all mentioned compounds against B-RAF kinase. Some studies focused on other targets or did not report the numerical values in the accessible text. Further detailed review of the full-text articles would be required to populate this table completely.
Experimental Protocols: Molecular Docking of B-RAF Kinase Inhibitors
The following is a generalized protocol for performing molecular docking studies with thiourea derivatives against B-RAF kinase, based on methodologies described in the referenced literature.[1][3]
1. Protein Preparation:
-
Receptor Selection: The crystal structure of the B-RAF kinase domain (e.g., PDB ID: 4R5Y for the V600E mutant) is obtained from the Protein Data Bank.
-
Receptor Cleaning: All non-essential water molecules, co-crystallized ligands, and ions are removed from the protein structure.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned at a physiological pH. The structure is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structures of the thiourea derivatives are drawn using chemical drawing software and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are optimized and energy minimized using a suitable force field.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site of the B-RAF kinase, encompassing the key amino acid residues involved in inhibitor binding.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding poses of the thiourea derivatives within the defined active site of the B-RAF kinase.[1] The docking algorithm explores various conformations and orientations of the ligand.
-
Scoring and Analysis: The docking poses are ranked based on their predicted binding affinities (docking scores). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.
4. Post-Docking Analysis:
-
Visualization: The predicted binding poses and interactions are visualized using molecular graphics software (e.g., Discovery Studio, PyMOL).
-
Further Validation (Optional): Molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time.
Visualizing Key Pathways and Processes
To better understand the context of this research, the following diagrams illustrate the B-RAF signaling pathway and a typical computational docking workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell growth and survival.
Caption: A generalized workflow for computational molecular docking studies.
References
Validating 1-(4-Iodo-2-methylphenyl)thiourea as an Anti-Tuberculosis Agent: A Comparative Guide
An objective analysis of 1-(4-Iodo-2-methylphenyl)thiourea's potential as an anti-tuberculosis agent, contextualized by the performance of other thiourea derivatives and established drugs.
While specific experimental data for this compound is not extensively available in current literature, its structural class—phenylthiourea derivatives—has demonstrated significant promise in the field of anti-tuberculosis drug discovery. This guide provides a comparative analysis of the known anti-tuberculosis activity of various thiourea compounds, offering a predictive validation framework for this compound.
Efficacy of Thiourea Derivatives Against Mycobacterium tuberculosis
Thiourea derivatives have shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several notable thiourea compounds, providing a benchmark for the expected efficacy of novel derivatives like this compound.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Thiourea Derivatives | ||||
| Isoxyl (Thiocarlide) | Various clinical isolates | 1–10 | - | [1] |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) | H37Rv | - | 0.49 | [2] |
| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea (4d) | INH-resistant | - | 0.49 | [2] |
| N-(cyclohexyl(methyl)carbomothioyl) benzamide (TU1) | Mtb | - | 28.2 | [3] |
| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | Mtb | - | 11.2 | [3] |
| Compound 3 (a halogenated pyridine-containing thiourea) | ATCC35822 (INH-R) | 16 | - | [4] |
| Compound 3 (a halogenated pyridine-containing thiourea) | ATCC35837 (EMB-R) | 32 | - | [4] |
| Compound 4 (a halogenated pyridine-containing thiourea) | Various strains | 8–128 | - | [4] |
| Unnamed Thiourea Derivatives | Mtb | 0.78 | - | [5] |
| Unnamed Thiourea Derivatives | Mtb | 1.56 | - | [5] |
| Standard Anti-TB Drugs | ||||
| Isoniazid (INH) | H37Rv | 0.02-0.06 | 0.15-0.44 | |
| Rifampicin (RIF) | H37Rv | 0.05-0.2 | 0.06-0.24 | |
| Ethambutol (EMB) | H37Rv | 0.5-2.0 | 2.4-9.8 | |
| Pyrazinamide (PZA) | H37Rv | 12.5-50 | 101.5-406.1 |
Cytotoxicity Profile of Thiourea Derivatives
A critical aspect of drug development is ensuring a high therapeutic index, meaning the compound is significantly more toxic to the pathogen than to host cells. Several studies have evaluated the cytotoxicity of thiourea derivatives against various human cell lines.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| N-(cyclohexyl(methyl)carbamothioyl)-2-methylbenzamide (TU2) | HeLa | 12.00 ± 1.21 | 1.06 | [3] |
| N-(dicyclohexylcarbamothioyl)-4-nitrobenzamide (TU4) | HeLa | 27.75 ± 1.15 | 0.35 | [3] |
| N-(diphenylcarbamothioyl) benzamide (TU5) | HeLa | 23.66 ± 1.24 | 0.29 | [3] |
| N-(diphenylcarbamothioyl)-4-nitrobenzamide (TU6) | HeLa | 8.45 ± 1.21 | 0.08 | [3] |
| 3,4-dichlorophenylthiourea (2) | SW620 (Colon Cancer) | 1.5 ± 0.72 | - | [6] |
| 4-(trifluoromethyl)phenylthiourea (8) | PC3 (Prostate Cancer) | 6.9 ± 1.64 | 1.3–6.0 | [6] |
| Unnamed Thiourea Derivatives | Fibroblast cells | >25 µg/mL | - | [7] |
Note: A higher Selectivity Index (IC50 in human cells / MIC against Mtb) is desirable.
Mechanism of Action: Targeting Mycolic Acid Synthesis
A significant body of research points towards the inhibition of mycolic acid synthesis as a primary mechanism of action for thiourea derivatives.[1][8] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death. Two key enzymes in this pathway have been identified as targets for thiourea compounds:
-
Δ9-stearoyl desaturase (DesA3): The thiourea drug Isoxyl has been shown to inhibit DesA3, an enzyme responsible for the synthesis of oleic acid, a precursor to tuberculostearic acid.[1][9]
-
Enoyl-Acyl Carrier Protein Reductase (InhA): Some thiourea derivatives have been found to inhibit InhA, a crucial enzyme in the fatty acid synthesis II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids.[5] This is the same target as the frontline anti-TB drug isoniazid.
Caption: Proposed mechanism of action for thiourea derivatives against M. tuberculosis.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anti-tuberculosis agents. The following outlines a typical workflow for screening and characterizing novel compounds.
Caption: A generalized workflow for the validation of a novel anti-tuberculosis agent.
Key Experimental Methodologies:
1. In Vitro Anti-Tuberculosis Activity Screening:
-
Microplate Nitrate Reductase Assay (MNRA): This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.[4][10] It relies on the ability of viable mycobacteria to reduce nitrate to nitrite.
-
Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculate each well with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C.
-
After incubation, add a solution of nitrate and Griess reagent.
-
The development of a pink/red color indicates the presence of nitrite and, therefore, viable bacteria. The MIC is the lowest concentration of the compound that prevents this color change.
-
-
BACTEC 460 Radiometric System: This method measures the production of 14CO2 from 14C-labeled palmitic acid by metabolically active M. tuberculosis.[2] A reduction in the rate of 14CO2 production in the presence of a drug indicates inhibition of bacterial growth.
2. Cytotoxicity Assays:
-
MTT Assay: This is a colorimetric assay to assess cell viability.
-
Seed human cell lines (e.g., HepG2, Vero, RAW 264.7) in a 96-well plate and allow them to adhere.
-
Expose the cells to various concentrations of the test compound.
-
After an incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
The formazan is then solubilized, and the absorbance is measured to determine the concentration at which 50% of the cells are viable (IC50).[11]
-
3. In Vivo Efficacy Models:
-
Murine Tuberculosis Model: Mice are commonly used to evaluate the in vivo efficacy of anti-tuberculosis drug candidates.[12]
-
Mice are infected with M. tuberculosis via aerosol or intravenous injection.
-
After a pre-treatment period to allow the infection to establish, the mice are treated with the test compound.
-
The efficacy of the treatment is assessed by measuring the bacterial load (colony-forming units) in the lungs and spleen at different time points.
-
Conclusion and Future Directions
The existing data on thiourea derivatives strongly supports the potential of this compound as a promising anti-tuberculosis agent. The presence of a halogen (iodo) and a methyl group on the phenyl ring are structural features that have been shown to influence the anti-mycobacterial activity in other series of compounds.
To definitively validate this compound, a systematic evaluation following the experimental protocols outlined above is necessary. Key areas for future investigation include:
-
Determination of MIC values against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
-
Assessment of cytotoxicity against relevant human cell lines to establish a selectivity index.
-
Elucidation of the specific mechanism of action , including its potential to inhibit enzymes like InhA or DesA3.
-
Evaluation of in vivo efficacy in a murine model of tuberculosis.
By undertaking these studies, the scientific community can ascertain the true potential of this compound and its suitability for further development as a novel treatment for tuberculosis.
References
- 1. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. tandfonline.com [tandfonline.com]
- 5. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(4-Iodo-2-methylphenyl)thiourea
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-(4-Iodo-2-methylphenyl)thiourea, a compound that requires special handling due to its chemical properties.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, a suspected carcinogen, and may cause damage to an unborn child.[1][2][3][4][5] Additionally, it is toxic to aquatic life with long-lasting effects.[1][3][5][6] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
In case of inadequate ventilation or dust formation, a respirator should be used.[1]
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Ensure adequate general ventilation in the laboratory.[1][2][6][8]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[6][8] Do not discharge this chemical into drains or the environment.[1][4][6][8]
-
Waste Collection:
-
Container Labeling:
-
The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Health Hazard," "Environmental Hazard").
-
-
Storage:
-
Decontamination:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal company.
-
Summary of Hazard Information
| Hazard Classification | Description | Primary References |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][3][4][5] |
| Carcinogenicity | Suspected of causing cancer. | [1][2][3][4][5] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1][2][3][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [1][3][5][6] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(4-Iodo-2-methylphenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Iodo-2-methylphenyl)thiourea. The following procedures are based on the known hazards of analogous thiourea derivatives and iodinated organic compounds, ensuring a comprehensive approach to laboratory safety. Adherence to these guidelines is paramount for minimizing risk and ensuring a safe research environment.
Hazard Summary
-
May cause skin sensitization through prolonged or repeated contact.[4]
The presence of an iodine atom suggests that disposal should be handled with consideration for regulations regarding iodinated organic compounds.
Personal Protective Equipment (PPE)
Consistent with safety protocols for thiourea-based compounds, the following personal protective equipment is mandatory when handling this compound.[5][6]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter (e.g., N95 or better). | Required when handling the powder form to prevent inhalation of dust. |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential for minimizing exposure and ensuring laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused compounds and contaminated materials (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
The label should include "Hazardous Waste," the chemical name, and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this chemical down the drain, as it can be harmful to aquatic life.[7]
-
For iodinated organic compounds, some disposal protocols may involve a chemical treatment to convert the organic iodine to a less harmful inorganic iodide before final disposal. Consult with your institution's EHS for specific procedures.
-
-
Decontamination:
-
All glassware and equipment that have come into contact with the compound should be thoroughly decontaminated. This may involve rinsing with a suitable solvent, which should then be collected as hazardous waste.
-
Always consult and adhere to the specific hazardous waste disposal guidelines provided by your institution's Environmental Health and Safety department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
